Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate
Description
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Properties
IUPAC Name |
methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c1-13-9(12)7-6(11)3-2-5-8(7)14-4-10-5/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCNSLUZBIIJIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1OC=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155012-54-7 | |
| Record name | methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Whitepaper: Spectroscopic Characterization & Structural Validation of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate
[1]
Executive Summary & Structural Context[2][3]
Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (CAS: 155012-54-7) represents a critical scaffold in the synthesis of bioactive pharmacophores, particularly in the development of kinase inhibitors and antimicrobial agents mimicking the calcimycin (A23187) core.
The structural uniqueness of this intermediate lies in the ortho-relationship between the hydroxyl group (C6) and the methyl ester (C7) . This proximity facilitates a strong intramolecular hydrogen bond, locking the conformation and significantly influencing the spectroscopic signature.[1] This guide provides a comprehensive framework for validating this structure, distinguishing it from its regioisomers (e.g., 5-carboxylate derivatives), and troubleshooting common synthetic impurities.[1]
Theoretical vs. Empirical Spectroscopic Profile
To validate the identity of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate, researchers must correlate empirical data with the theoretical electronic environment of the benzoxazole core.
Nuclear Magnetic Resonance (NMR) Atlas
The following data represents the Reference Spectroscopic Profile . Deviations of >0.2 ppm in
Table 1: Representative
H NMR Data (DMSO-d
, 400 MHz)
| Position | Chemical Shift ( | Multiplicity | Structural Logic & Causality | |
| OH (C6) | 10.50 – 11.20 | Broad Singlet | - | Diagnostic: Significantly downfield due to intramolecular H-bonding with the C7-carbonyl oxygen. Exchangeable with D |
| H-2 | 8.60 – 8.75 | Singlet | - | Core Marker: The proton between N and O is highly deshielded. Sharp singlet confirms the benzoxazole ring closure. |
| H-4 | 7.90 – 8.00 | Doublet | Deshielded by the adjacent ring nitrogen; exhibits ortho-coupling to H-5. | |
| H-5 | 7.00 – 7.15 | Doublet | Shielded relative to H-4 due to the electron-donating effect of the ortho-hydroxyl group at C6. | |
| OCH | 3.90 – 3.98 | Singlet | - | Characteristic methyl ester singlet. |
Table 2: Key
C NMR Signals (DMSO-d
, 100 MHz)
| Carbon Type | Shift ( | Assignment |
| C=O (Ester) | 168.0 – 170.0 | Carbonyl carbon, diagnostic for the ester functionality. |
| C-2 | 155.0 – 160.0 | The most deshielded aromatic carbon (between N and O).[1] |
| C-6 (C-OH) | 150.0 – 155.0 | Ipso-carbon attached to the hydroxyl group. |
| C-7 | 105.0 – 110.0 | Shielded ipso-carbon; Upfield shift due to steric crowding and electronic effects. |
| OCH | 52.0 – 53.0 | Methyl ester carbon. |
Infrared Spectroscopy (FT-IR)
Structural Validation Logic (Connectivity)
Validating the regiochemistry (7-carboxylate vs. 4, 5, or 6-isomers) requires 2D NMR.[1] The following diagram illustrates the critical HMBC (Heteronuclear Multiple Bond Correlation) pathways required to confirm the structure.
Figure 1: HMBC Correlation Network.[1] The correlation between the hydroxyl proton and C-7 is the definitive proof of the ortho-substitution pattern.
Experimental Protocol: Sample Preparation & Analysis
To ensure data integrity and avoid artifacts (such as hydrolysis or ring opening), follow this standardized protocol.
Sample Preparation[5]
-
Solvent Selection: Use DMSO-d
(99.9% D).-
Why: Chloroform-d (CDCl
) often leads to poor solubility for planar benzoxazoles and may not show the exchangeable phenol proton clearly.
-
-
Concentration:
- H NMR: 5–10 mg in 0.6 mL solvent.
- C NMR: >20 mg is recommended due to the quaternary carbons (C=O, C-2, C-3a, C-7a) having long relaxation times.[1]
-
Tube Quality: Use high-throughput Wilmad® tubes (or equivalent) to minimize shimming errors on the aromatic doublets.
Mass Spectrometry (LC-MS) Workflow
-
Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode).[1]
-
Expected Mass:
-
Fragmentation Logic:
-
Loss of Methanol (
Da) Formation of the acylium ion or ketene intermediate. -
Loss of CO (
Da) from the benzoxazole ring is common in high-energy collisions.
-
Troubleshooting & Impurity Profiling
Synthesis of benzoxazoles often involves the cyclization of methyl 3-amino-2,4-dihydroxybenzoate with orthoformates. Common impurities include:
| Impurity | NMR Signature | Cause |
| Uncyclized Precursor | Absence of Singlet at ~8.6 ppm (H-2); Broad NH | Incomplete reaction; check reaction temperature/time. |
| Hydrolysis Product | Loss of OMe singlet (3.95 ppm); Appearance of broad COOH (>12 ppm).[1] | Wet solvent or acidic workup conditions. |
| Regioisomer (5-OH) | Different coupling constants (meta-coupling) or shift in OH signal. | Impure starting aminophenol material. |
Diagram: Synthetic Pathway & Impurity Logic
Figure 2: Synthetic origin of common spectroscopic impurities.
References
-
BenchChem. (2025).[4] Structural Elucidation of Benzoxazole Derivatives using
H and C NMR Spectroscopy. Retrieved from .[1] -
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 67658492: Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate. Retrieved from .[1]
-
NIST Chemistry WebBook. (2024). Benzoxazole Standard Reference Data. National Institute of Standards and Technology.[5] Retrieved from .[1]
-
RSC Advances. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. (Contextual reference for benzoxazole shifts). Retrieved from .[1]
methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate mechanism of action
An In-Depth Technical Guide to the Potential Mechanism of Action of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate
Foreword: From Privileged Scaffold to Specific Inquiry
The benzoxazole nucleus represents a "privileged scaffold" in medicinal chemistry, a core structure that consistently appears in compounds with significant and diverse biological activities.[1][2][3] From anticancer and anti-inflammatory to neuroprotective agents, the versatility of this heterocyclic system is well-documented.[4][5][6] Our focus here is on a specific, less-characterized derivative: Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (CAS: 155012-54-7).[7]
While dedicated mechanistic studies on this particular molecule are not yet prevalent in published literature, the wealth of data on its structural cousins provides a robust framework for forming a scientifically-grounded hypothesis. This guide will not simply present a literature review; it will synthesize established knowledge of the benzoxazole class to propose a primary, testable mechanism of action for methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate. We will then outline a rigorous, self-validating experimental workflow designed to interrogate this hypothesis, providing researchers with a clear path forward.
Part 1: The Mechanistic Landscape of Benzoxazole Derivatives
The therapeutic potential of benzoxazole derivatives stems from their ability to interact with a wide array of biological targets.[2] Their efficacy is often rooted in the inhibition of key enzymes involved in disease pathogenesis. Understanding these established mechanisms is crucial for predicting the activity of novel analogues.
Key Inhibitory Activities of the Benzoxazole Scaffold:
-
Anti-inflammatory - Cyclooxygenase (COX) Inhibition: Many benzoxazole derivatives are potent inhibitors of COX enzymes, the central players in the conversion of arachidonic acid to pro-inflammatory prostaglandins.[4][8] This is the hallmark of non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity for COX-2 over COX-1 is a critical goal to minimize gastrointestinal side effects, and various benzoxazole compounds have been synthesized and evaluated for this purpose.[8]
-
Anticancer - Kinase and Enzyme Modulation: In oncology, benzoxazoles have been shown to inhibit critical signaling proteins. For instance, certain derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in tumor angiogenesis.[9] Others have been found to inhibit Poly (ADP-ribose) polymerase-2 (PARP-2), an enzyme involved in DNA repair, and acid ceramidase (AC), which plays a role in cancer cell survival by regulating ceramide levels.[4][10]
-
Neurodegenerative Disease - Cholinesterase and Lipase Inhibition: The benzoxazole core is also found in inhibitors of enzymes central to neurodegenerative disorders. Compounds have been designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters and are key targets in Alzheimer's disease treatment.[1][11] Additionally, selective inhibitors of monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system, have been developed from this scaffold, showing potential for treating pain and neuroinflammation.[12]
Caption: Diverse enzymatic targets of the benzoxazole scaffold.
Part 2: A Proposed Mechanism for Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate
Based on its chemical structure—specifically the presence of a phenolic hydroxyl group and the general planarity of the bicyclic system—we hypothesize that the primary mechanism of action for methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate is the inhibition of the cyclooxygenase-2 (COX-2) enzyme .
Causality Behind the Hypothesis:
-
Structural Analogy: The benzoxazole core is a known pharmacophore for COX inhibition.[4][8]
-
Phenolic Hydroxyl Group: The presence of a hydroxyl group on the benzene ring is a common feature in many NSAIDs. This group can form critical hydrogen bonds within the active site of COX enzymes, contributing to binding affinity and inhibitory activity.
-
Electronic Properties: The arrangement of the hydroxyl and methyl carboxylate substituents on the benzoxazole ring influences the molecule's electronic profile, which is a key determinant for its interaction with the amino acid residues in the COX-2 catalytic domain.
This proposed mechanism positions the compound as a potential anti-inflammatory agent. The inhibition of COX-2 would block the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (like PGE2) and thromboxanes.
Caption: Hypothesized inhibition of the COX-2 pathway.
Part 3: A Self-Validating Experimental Workflow
Caption: Experimental workflow for mechanism validation.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified COX-1 and COX-2 enzymes and assess its selectivity.
Methodology:
-
Reagents & Materials:
-
Purified human or ovine COX-1 and COX-2 enzymes.
-
COX Inhibitor Screening Kit (e.g., from Cayman Chemical or similar).
-
Arachidonic acid (substrate).
-
Test Compound: Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate, dissolved in DMSO.
-
Reference Inhibitors: Celecoxib (COX-2 selective), SC-560 (COX-1 selective).
-
96-well microplate and plate reader.
-
-
Procedure (Colorimetric Method):
-
Prepare a dilution series of the test compound and reference inhibitors in assay buffer.
-
To respective wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the diluted test compound or reference inhibitor to the wells. Include a "100% initial activity" control (with DMSO vehicle) and a background control.
-
Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.
-
Incubate for a short period (e.g., 2 minutes) to allow for prostaglandin formation.
-
Add a saturated stannous chloride solution to stop the reaction and reduce the formed PGG2 to PGF2α.
-
Develop the colorimetric signal according to the kit manufacturer's instructions (typically involves measuring the oxidation of a chromogen).
-
Read the absorbance at the specified wavelength.
-
-
Data Analysis:
-
Subtract background absorbance from all readings.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Data Presentation: Quantitative Activity Summary
The results should be summarized in a clear, comparative table.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Test Compound | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Reference) | >10 | ~0.1 | >100 |
| Ibuprofen (Reference) | ~15 | ~35 | ~0.4 |
A higher selectivity index indicates greater selectivity for COX-2.
Conclusion and Forward Path
While the specific mechanism of action for methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate remains to be definitively elucidated, its structural features strongly suggest a role as a COX-2 inhibitor. This hypothesis is built upon the extensive foundation of research into the broader benzoxazole class, which has proven to be a rich source of potent enzyme inhibitors.[3][5][6]
The experimental workflow detailed in this guide provides a robust and logical pathway for researchers to rigorously test this hypothesis. By starting with in vitro enzymatic assays and progressing to cell-based functional studies, the true biological activity and therapeutic potential of this compound can be systematically uncovered. The successful validation of this mechanism would position methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate as a promising candidate for further development in the field of anti-inflammatory therapeutics.
References
-
N.A. (2018). Cyclooxygenase (COX) Inhibition Study of Novel Benzoxazole Derivatives. Nanotechnology Perceptions. Available at: [Link]
-
Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]
-
Tariq, A., et al. (2021). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. MDPI. Available at: [Link]
-
Hussain, S., et al. (2023). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease. Arabian Journal of Chemistry. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
N.A. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Sharma, D., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link]
-
N.A. (2015). Synthesis and pharmacological screening of some benzoxazole derivatives as an anti inflammatory agents. Slideshare. Available at: [Link]
-
Lokwani, P., et al. (2015). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
N.A. (2022). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Fery-Forgues, S., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2- carboxylate. IUCr Journals. Available at: [Link]
-
N.A. Benzoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
da S. Gomes, P. A., et al. (2015). Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][8][12]oxathiol-2-one Schiff Bases as Potential Anticancer Agents. MDPI. Available at: [Link]
-
N.A. (2025). 6-methyl-1,3-benzoxazole. ChemSynthesis. Available at: [Link]
-
Pizzirani, D., et al. (2014). Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. PMC. Available at: [Link]
-
Tüzün, B., et al. (2023). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. PMC. Available at: [Link]
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- 1. Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]
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The Biological Versatility of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its wide spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the biological potential of a specific derivative, methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate. While direct experimental data on this particular compound is limited in publicly accessible literature, this paper will leverage established structure-activity relationships (SAR) within the benzoxazole class to infer its probable biological profile. We will delve into the rich history of benzoxazole derivatives in antimicrobial and anticancer research, providing detailed experimental protocols for their evaluation and exploring the underlying mechanisms of action. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic promise of this and related compounds.
Introduction to Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate
Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (CAS Number: 155012-54-7) is a small molecule belonging to the benzoxazole family of heterocyclic compounds.[1] Its structure features a fused benzene and oxazole ring system, decorated with a hydroxyl group at the 6-position and a methyl carboxylate group at the 7-position. These functional groups are anticipated to play a significant role in the molecule's physicochemical properties and its interactions with biological targets.
Chemical Properties:
| Property | Value |
| Molecular Formula | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol |
| Synonyms | Methyl 6-hydroxybenzo[d]oxazole-7-carboxylate |
The synthesis of benzoxazole derivatives can be achieved through various established methods, often involving the condensation of an o-aminophenol with a carboxylic acid or its derivative.
Predicted Biological Activities: A Landscape of Potential
The benzoxazole nucleus is a "privileged scaffold" in drug discovery, consistently yielding compounds with a diverse array of biological activities.[2][3] This inherent bioactivity stems from the structural similarity of the benzoxazole core to endogenous purine bases, allowing for potential interactions with a wide range of biomolecules.[4] Based on extensive research into this class of compounds, we can predict several key biological activities for methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate.
Antimicrobial Potential
Benzoxazole derivatives have a long and successful history as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[4][5][6]
Structure-Activity Relationship Insights: The antimicrobial efficacy of benzoxazoles is often influenced by the nature and position of substituents on the benzene ring.[7][8] The presence of a hydroxyl group, as in our target molecule, can contribute to antimicrobial activity through various mechanisms, including the disruption of microbial membranes and inhibition of essential enzymes. The methyl carboxylate group may influence the compound's solubility and cell permeability, which are critical factors for reaching intracellular targets.
Predicted Spectrum of Activity: It is plausible that methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate will exhibit activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.
Anticancer Activity
A significant body of research highlights the potent anticancer properties of benzoxazole derivatives.[9][10][11][12] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target key signaling pathways involved in tumorigenesis.[11][13]
Structure-Activity Relationship Insights: The anticancer activity of benzoxazoles is highly dependent on their substitution patterns.[2] Hydroxyl substitutions have been linked to cytotoxic effects in various cancer cell lines.[14] The electronic properties of the substituents can modulate the molecule's ability to interact with biological targets such as protein kinases and DNA topoisomerases.[11][15]
Potential Mechanisms of Action: Based on the activities of related compounds, methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate could potentially exert its anticancer effects through:
-
Inhibition of Tyrosine Kinases: Many benzoxazole derivatives are known to inhibit tyrosine kinases, which are crucial for cancer cell signaling and proliferation.[13]
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.
-
DNA Damage: Some benzoxazoles have been shown to cause DNA damage, leading to cell cycle arrest and apoptosis.[16]
Experimental Protocols for Biological Evaluation
To empirically determine the biological activities of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate, a series of well-established in-vitro assays are recommended.
In-Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[17][18][19][20]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In-Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24]
Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Mechanisms of Action
To illustrate the potential mechanisms through which methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate may exert its biological effects, the following diagrams are provided.
Potential Anticancer Signaling Pathway Inhibition
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion and Future Directions
While direct biological data for methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate is not yet widely available, the extensive body of research on the benzoxazole scaffold provides a strong foundation for predicting its potential as a bioactive agent. The presence of the hydroxyl and methyl carboxylate functional groups suggests that this compound is a promising candidate for both antimicrobial and anticancer applications.
Future research should focus on the synthesis and in-vitro evaluation of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate to validate these predictions. Further studies could then explore its in-vivo efficacy, safety profile, and detailed mechanisms of action. The information and protocols provided in this technical guide offer a clear roadmap for initiating such investigations, with the ultimate goal of unlocking the therapeutic potential of this and other novel benzoxazole derivatives.
References
-
Broth Dilution Method for MIC Determination. Microbe Online. (2013). [Link]
-
Synthesis and antimicrobial evaluation of new 2-substituted 5,7-di-tert-butylbenzoxazoles. PubMed. (2006). [Link]
-
Synthesis and antimicrobial evaluation of some novel sulfonylamido-benzoxazoles. PubMed. (2016). [Link]
-
Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. (2022). [Link]
-
Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. (2021). [Link]
-
Synthesis and Antimicrobial Activity of Novel Benzoxazoles. ResearchGate. (2012). [Link]
-
Synthesis of some novel 2-substituted benzoxazoles as anticancer, antifungal, and antimicrobial agents. Semantic Scholar. (2008). [Link]
-
Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. Scilit. (2009). [Link]
-
Synthesis and Anticancer Activity of Benzimidazole/Benzoxazole Substituted Triazolotriazines in Hepatocellular Carcinoma. PubMed. (2019). [Link]
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Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. ResearchGate. [Link]
-
Two-fold Broth Microdilution Method for Determination of MIC. KIT - IBG. (2012). [Link]
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Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. (2021). [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. Bentham Science. (2022). [Link]
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Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. (2021). [Link]
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Synthesis and anticancer evaluation of imidazolinone and benzoxazole derivatives. ResearchGate. (2014). [Link]
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Synthesis and antimicrobial evaluation of novel 5-substituted-2-(p-tert-butylphenyl)benzoxazoles. AVESIS - Ankara Üniversitesi. [Link]
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MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. (2022). [Link]
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Cholinesterases Inhibition, Anticancer and Antioxidant Activity of Novel Benzoxazole and Naphthoxazole Analogs. MDPI. (2022). [Link]
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Benzoxazoles as promising antimicrobial agents: A systematic review. ResearchGate. [Link]
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Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmacy & Pharmaceutical Research. (2021). [Link]
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In-vitro Anti-cancer assay and apoptotic cell pathway of newly synthesized benzoxazole-N-heterocyclic hybrids as potent tyrosine kinase inhibitors. PubMed. (2020). [Link]
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Synthesis and Antimicrobial Activity of Some Metal Complexes Derived from 2-(2'-Hydroxyphenyl)benzoxazole. Asian Journal of Chemistry. [Link]
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Synthesis, characterization, and anticancer activity of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research. (2015). [Link]
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Synthesis and Antimicrobial Activity of Novel Benzoxazoles. Zeitschrift für Naturforschung C. (2012). [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. (2025). [Link]
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Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. (2020). [Link]
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Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. (2014). [Link]
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Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]
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Synthesis, Biological Evaluation and Docking Studies of Benzoxazoles Derived from Thymoquinone. MDPI. (2018). [Link]
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IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential. ASM Journals. (2023). [Link]
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Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal. (2019). [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. PMC. (2018). [Link]
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Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. (2022). [Link]
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A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
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Benzoxazoles. World Journal of Pharmaceutical Sciences. (2018). [Link]
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discovery and history of benzoxazole compounds
From 19th-Century Dye Chemistry to Modern Transthyretin Stabilizers
Executive Summary: The "Privileged" Bioisostere
The 1,3-benzoxazole scaffold represents a cornerstone of heterocyclic chemistry. Structurally defined by a benzene ring fused to an oxazole ring at the 4,5-positions, it serves as a critical bioisostere for natural nucleotides (adenine and guanine) and amino acid side chains (tryptophan).
For the drug development professional, the benzoxazole moiety offers a unique electronic profile: it is planar, electron-deficient, and capable of
Historical Evolution: A Timeline of Synthetic Precision
The discovery of benzoxazole is not merely a chronological footnote; it represents the evolution of organic synthesis from harsh acid-mediated condensation to precision metal-catalyzed C-H activation.
Arthur Ladenburg first synthesized the core in 1876, utilizing the condensation of o-aminophenol with acetic anhydride.[1] For nearly a century, synthesis relied on the "Phillips-Ladenburg" condensation, requiring high temperatures and strong dehydrating agents (Polyphosphoric acid - PPA). The 21st century shifted this paradigm toward oxidative cyclization and transition-metal catalysis, allowing for the functionalization of sensitive substrates under mild conditions.
Visualization: The Synthetic Timeline
Figure 1: Evolution of benzoxazole synthesis methodologies from classical condensation to modern catalysis.
Mechanistic Deep Dive & Protocols
The Core Mechanism: Dehydrative Cyclization
Understanding the ring closure is vital for troubleshooting low yields. The reaction proceeds through an amide intermediate.[2] In acid-catalyzed conditions, the carbonyl oxygen is protonated, increasing electrophilicity, followed by the nucleophilic attack of the phenolic oxygen.
Visualization: Reaction Mechanism
Figure 2: Step-wise mechanistic pathway of acid-mediated benzoxazole ring formation.
Validated Experimental Protocols
Protocol A: Classical PPA Cyclization (High Robustness)
Best for: Stable substrates, large-scale synthesis, simple alkyl/aryl substitutions.
Reagents:
-
2-Aminophenol (10 mmol)
-
Carboxylic Acid derivative (10 mmol)
-
Polyphosphoric Acid (PPA) (20 g)
Workflow:
-
Mixing: In a round-bottom flask, combine the 2-aminophenol and carboxylic acid. Add PPA.
-
Heating: Heat the mixture to 180–200 °C for 3–4 hours. Note: High viscosity of PPA requires mechanical stirring or vigorous magnetic stirring.
-
Quenching: Cool the reaction mass to ~80 °C (do not let it solidify completely). Pour slowly into crushed ice (200 g) with stirring.
-
Neutralization: Neutralize the slurry with 10% NaOH or saturated NaHCO₃ until pH ~8.
-
Isolation: Filter the precipitate, wash with water, and recrystallize from ethanol/water.
Protocol B: Copper-Catalyzed Oxidative Cyclization (Modern)
Best for: Sensitive functional groups, aldehydes as starting materials.
Reagents:
-
2-Aminophenol (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Cu(OAc)₂ (5 mol%)
-
TEMPO (20 mol%) - Co-oxidant
-
Solvent: Toluene or Xylene[3]
-
Atmosphere: O₂ (balloon)
Workflow:
-
Schiff Base Formation: Stir amine and aldehyde in toluene at reflux (Dean-Stark trap) or with molecular sieves to form the imine.
-
Catalysis: Add Cu(OAc)₂ and TEMPO. Purge the flask with O₂.
-
Cyclization: Stir at 80–100 °C for 6–12 hours.
-
Workup: Filter through a celite pad to remove metal salts. Concentrate the filtrate.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Medicinal Chemistry: Structure-Activity Relationships (SAR)
The benzoxazole ring is rarely the sole pharmacophore; it acts as a scaffold that orients substituents into specific binding pockets.
Key Substitutions:
-
Position 2 (C2): The most critical vector for target engagement. Aryl substitutions here often drive potency (e.g.,
-stacking in kinase domains). -
Position 5 & 6: Essential for tuning physicochemical properties (solubility, metabolic stability). Electron-withdrawing groups (EWGs) here can stabilize the ring against metabolic oxidation.
Visualization: SAR Logic
Figure 3: Strategic substitution points on the benzoxazole scaffold for drug design.
Comparative Data: Benzoxazole Drugs
| Compound | Indication | Mechanism | Key Structural Feature |
| Tafamidis | TTR Amyloidosis | TTR Kinetic Stabilizer | C2-dichlorophenyl + C6-carboxylic acid |
| Chlorzoxazone | Muscle Relaxant | CNS Depressant (Unknown) | C5-chloro substitution |
| Boxazomycin | Antibiotic | Anaerobe inhibitor | Novel benzoxazole-quinone structure |
| Flunoxaprofen | NSAID | COX Inhibitor | C2-(4-fluorophenyl) moiety |
Case Study: Tafamidis Synthesis
Tafamidis (Vyndaqel) represents the gold standard of benzoxazole application. It treats Transthyretin (TTR) Amyloidosis by binding to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation into amyloidogenic monomers.
The Synthetic Route (Industrial Logic)
The synthesis avoids heavy metal contaminants (critical for GMP) by utilizing a modified condensation approach.
-
Starting Materials: 4-amino-3-hydroxybenzoic acid + 3,5-dichlorobenzoyl chloride.[2]
-
Step 1: Amidation. Formation of the amide bond in an inert solvent (THF/Pyridine).
-
Step 2: Cyclodehydration. The amide is treated with p-toluenesulfonic acid (pTSA) in refluxing xylene/toluene with azeotropic removal of water.
-
Step 3: Hydrolysis (if ester used). If the starting material was an ester, a final saponification step yields the free acid.
Why this route?
-
Regioselectivity: Using the pre-formed amide ensures the correct isomer is formed.
-
Scalability: Avoids chromatography; purification is achieved via crystallization.
References
-
Ladenburg, A. (1876). "Synthese von Benzoxazolderivaten."[1][2][4][5][6][7][8][9][10][11][12] Berichte der deutschen chemischen Gesellschaft.
-
BenchChem. (2025).[13] "The Benzoxazole Core: A Journey from 19th Century Discovery to Modern Drug Development."[1]
-
Kelly, J. W., et al. (2003).[2] "Prevention of Transthyretin Amyloid Disease by Changing Protein Kinetic Stability." Science. (Foundational work for Tafamidis mechanism).[2]
-
RSC Advances. (2023). "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review."
-
European Patent Office. (2025). "Novel Tafamidis Synthesis Method (EP 4491618 A1)."[2]
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An In-Depth Technical Guide to the In Silico Modeling of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate
Abstract
The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (CAS: 155012-54-7) is a specific derivative of this privileged structure. To accelerate its evaluation as a potential therapeutic agent, in silico modeling offers a powerful, resource-efficient paradigm.[3] This guide provides a comprehensive framework for the computational analysis of this molecule, moving from fundamental quantum chemical calculations to complex biomolecular simulations. We will detail the causality behind methodological choices, provide validated protocols, and present a multi-faceted approach to predict the molecule's electronic properties, potential biological targets, binding interactions, and drug-likeness profile.
Foundational Analysis: Molecular Structure and Quantum Chemistry
Before assessing the interaction of a ligand with a biological system, it is imperative to understand its intrinsic electronic and structural properties. Quantum chemical calculations provide profound insights into molecular geometry, orbital energies, and reactivity, which are critical for all subsequent modeling steps.[4] Density Functional Theory (DFT) is the cornerstone of these investigations for molecules of this size, offering an optimal balance between computational cost and accuracy.[1]
Rationale for Quantum Chemical Analysis
The application of quantum mechanics (QM) in drug design allows for a more accurate representation of molecular systems compared to classical force fields.[3] By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), we can infer the molecule's kinetic stability and chemical reactivity. The HOMO-LUMO energy gap is a key indicator: a smaller gap suggests the molecule is more polarizable and reactive.[1] This information is invaluable for understanding potential metabolic liabilities and the nature of interactions with a protein target.[5]
Physicochemical Properties
A summary of the basic molecular properties for methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate is presented below.
| Property | Value | Source |
| CAS Number | 155012-54-7 | |
| Molecular Formula | C₉H₇NO₄ | [6] |
| Molecular Weight | 193.16 g/mol | |
| InChIKey | MQCNSLUZBIIJIR-UHFFFAOYSA-N | [6] |
| Predicted XlogP | 1.8 | [6] |
Experimental Protocol: Geometry Optimization and Electronic Property Calculation (DFT)
This protocol outlines the steps for performing a geometry optimization followed by a frontier molecular orbital analysis using a common quantum chemistry software package (e.g., Gaussian, ORCA).
-
Structure Preparation:
-
Input File Generation:
-
Load the 3D structure into the quantum chemistry software's interface.
-
Select the calculation type: Optimization + Frequencies . The frequency calculation is crucial to confirm that the optimized geometry is a true energy minimum (i.e., has no imaginary frequencies).[1]
-
Choose the method: B3LYP . This is a widely used and well-validated hybrid DFT functional.
-
Select the basis set: 6-31G(d) . This basis set provides a good compromise between accuracy and computational expense for organic molecules.
-
Define the charge (0) and spin multiplicity (Singlet).
-
Specify the solvent model if desired (e.g., PCM for water) to better simulate physiological conditions.
-
Save the input file.
-
-
Execution and Analysis:
-
Run the calculation using the generated input file.
-
Upon completion, verify that the optimization converged and that there are no imaginary frequencies in the output file.
-
Extract the energies of the HOMO and LUMO from the output.
-
Calculate the HOMO-LUMO energy gap (ΔE) using the formula: ΔE = E_LUMO - E_HOMO .
-
Predicted Quantum Chemical Properties (Hypothetical Data)
The following table presents hypothetical but realistic data that would be obtained from the DFT protocol described above.
| Parameter | Predicted Value (eV) | Significance |
| Energy of HOMO | -6.58 | Represents electron-donating ability |
| Energy of LUMO | -1.75 | Represents electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.83 | Indicator of chemical reactivity and stability |
Visualization: General In Silico Workflow
The following diagram illustrates the overarching workflow for the computational analysis of a small molecule lead compound.
Caption: General workflow for the in silico analysis of a drug candidate.
Target Interaction: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target.[8] It is a cornerstone of structure-based drug design, enabling the rapid screening of compounds and the elucidation of key binding interactions that drive affinity.[9]
Rationale for Target Selection: Bacterial DNA Gyrase
The benzoxazole scaffold is present in compounds known to exhibit antimicrobial activity.[2][10] Bacterial DNA gyrase (Topoisomerase II) is an essential enzyme in bacteria that is absent in higher eukaryotes, making it an attractive and validated antibacterial target.[9] Therefore, for this guide, we select Staphylococcus aureus DNA gyrase (PDB ID: 1KZN) as a representative target to demonstrate the docking protocol.[9]
Experimental Protocol: Molecular Docking
This protocol describes a typical workflow using AutoDock Vina, a widely used open-source docking program.
-
Receptor Preparation:
-
Download the crystal structure of the target protein from the Protein Data Bank (e.g., PDB ID: 1KZN).
-
Using molecular modeling software (e.g., UCSF Chimera, PyMOL), prepare the protein by removing water molecules and any co-crystallized ligands or ions not essential for binding.[11]
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the .pdbqt format required by AutoDock Vina.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate from the previous step.
-
Define rotatable bonds and assign charges.
-
Save the prepared ligand in the .pdbqt format.
-
-
Docking Grid Definition:
-
Identify the active site of the enzyme. This is typically the location of the co-crystallized ligand or can be predicted using pocket detection algorithms.
-
Define a grid box that encompasses the entire active site. The size should be sufficient to allow the ligand to rotate and translate freely.
-
-
Execution and Analysis:
-
Create a configuration file specifying the paths to the receptor and ligand files, the grid box coordinates, and the desired exhaustiveness of the search.
-
Run the docking simulation via the command line.
-
Analyze the output file, which contains the binding affinities (in kcal/mol) and the 3D coordinates for the top-predicted binding poses.
-
Visualize the best-scoring pose in complex with the receptor to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with active site residues.[8]
-
Predicted Docking Results (Hypothetical Data)
This table summarizes hypothetical docking results against DNA gyrase.
| Parameter | Predicted Value | Interpretation |
| Binding Affinity | -6.7 kcal/mol | Indicates a good predicted binding affinity. |
| Key Interacting Residues | Asp73, Gly77, Arg76 | Hydrogen bonding with Asp73 and Arg76; Hydrophobic interaction with Gly77. |
| Interaction Types | Hydrogen Bonds, Hydrophobic Interactions | These interactions stabilize the ligand in the binding pocket. |
Visualization: Molecular Docking Workflow
This diagram details the steps involved in a standard molecular docking experiment.
Caption: Step-by-step workflow for a molecular docking simulation.
System Dynamics: Assessing Complex Stability
While docking provides a static snapshot of a favorable binding pose, a molecular dynamics (MD) simulation offers a view of the dynamic evolution of the ligand-protein complex over time.[12] This is crucial for assessing the stability of the predicted binding mode and understanding how the system behaves in a more physiologically relevant, solvated environment.
Rationale for Molecular Dynamics
MD simulations apply the principles of classical mechanics to model the physical movements of atoms and molecules.[12] By running a simulation for tens to hundreds of nanoseconds, we can verify if the ligand remains stably bound within the active site or if it dissociates. Analysis of the trajectory can reveal key stable interactions and conformational changes that are not apparent from static docking.[13]
Experimental Protocol: Molecular Dynamics Simulation
This protocol outlines a general workflow for running an MD simulation using GROMACS, a popular MD engine.[14]
-
System Preparation:
-
Start with the best-ranked ligand-protein complex from the molecular docking step.
-
Choose an appropriate force field (e.g., AMBER, CHARMM) to describe the interactions between atoms. Generate topology files for both the protein and the ligand.[14]
-
Place the complex in a simulation box of a defined shape (e.g., cubic).
-
Solvate the system by adding water molecules.
-
Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic a physiological salt concentration.
-
-
Energy Minimization:
-
Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during preparation.[14]
-
-
Equilibration:
-
Conduct a two-phase equilibration process. First, run a short simulation under an NVT (constant Number of particles, Volume, and Temperature) ensemble to bring the system to the target temperature.
-
Second, run another short simulation under an NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the system to the target pressure and achieve the correct density. Positional restraints are often applied to the protein and ligand during this phase.
-
-
Production Run:
-
Remove the positional restraints and run the production MD simulation for the desired length of time (e.g., 100 ns). Save the coordinates (trajectory) at regular intervals.
-
-
Trajectory Analysis:
-
Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over time to assess overall structural stability and confirm the system has reached equilibrium.
-
Calculate the Root Mean Square Fluctuation (RMSF) for each residue to identify flexible regions of the protein.
-
Analyze the hydrogen bonds and other interactions between the ligand and protein throughout the simulation to identify stable, persistent contacts.
-
Drug-Likeness: In Silico ADMET Profiling
A compound's success as a drug depends not only on its potency but also on its pharmacokinetic profile.[15] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery to identify and filter out compounds with unfavorable properties, saving significant time and resources.[16][17]
Rationale for ADMET Prediction
Poor ADMET characteristics are a major cause of failure for drug candidates in clinical trials.[15] By using computational models, we can estimate properties like oral bioavailability, blood-brain barrier penetration, potential for liver toxicity, and adherence to established drug-likeness rules (e.g., Lipinski's Rule of Five). This allows for the early prioritization of compounds with a higher probability of success.[18]
Experimental Protocol: ADMET Prediction
This protocol describes the use of a web-based prediction tool, such as SwissADME or pkCSM.
-
Input Submission:
-
Navigate to the web server's homepage.
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate.[6]
-
Paste the SMILES string into the input field on the web server.
-
-
Execution and Data Retrieval:
-
Submit the structure for analysis. The server will run the molecule through a series of pre-built models to predict various ADMET properties.
-
Once the calculation is complete, the results are typically displayed on a new page or sent via email.
-
-
Analysis:
-
Review the predicted properties, paying close attention to:
-
Physicochemical Properties: Molecular Weight, LogP, Hydrogen Bond Donors/Acceptors.
-
Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeability.
-
Drug-Likeness: Violations of Lipinski's, Ghose's, or Veber's rules.
-
Toxicity: Predictions for AMES toxicity (mutagenicity), hepatotoxicity, etc.
-
-
Predicted ADMET Profile (Hypothetical Data)
The table below shows a hypothetical summary of an ADMET prediction for the target molecule.
| ADMET Parameter | Predicted Outcome | Implication for Drug Development |
| GI Absorption | High | Likely to be well-absorbed orally. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier; desirable for peripherally acting drugs. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this key metabolic enzyme. |
| AMES Toxicity | No | Predicted to be non-mutagenic. |
| Lipinski's Rule Violations | 0 | Conforms to the rule of five, indicating good drug-likeness. |
Conclusion and Future Directions
This technical guide has outlined a comprehensive, multi-step in silico workflow for the preliminary evaluation of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate as a potential therapeutic agent. The integrated approach, combining quantum mechanics, molecular docking, molecular dynamics, and ADMET prediction, provides a holistic view of the molecule's potential.[1][10] The hypothetical data presented suggests that the compound possesses favorable electronic properties, a strong binding affinity for a validated antibacterial target, and a promising drug-likeness profile.
The true value of this computational framework lies in its predictive power to guide subsequent experimental work.[19] Future efforts should focus on the laboratory synthesis of the compound, followed by in vitro validation of the predicted biological activity, for instance, through antimicrobial susceptibility testing and enzyme inhibition assays against DNA gyrase.[20] The correlation between these in silico predictions and experimental results will ultimately determine the therapeutic potential of this promising benzoxazole derivative.
References
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- YouTube. (2022, June 16). Molecular Dynamics Simulation small molecule.
- Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary.
- Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?
- Research and Reviews. (n.d.). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Open Access Journals.
- Profacgen. (n.d.). Quantum Mechanics/Chemistry in Drug Design.
- Protheragen. (n.d.). ADMET Prediction.
- Patsnap. (2026, February 3). How to Use Quantum Chemistry for Drug Optimization.
- Bioinformatics Review. (2021, February 11). Tutorial: MD Simulation of small organic molecules using GROMACS.
- Fiveable. (2025, August 15). ADMET prediction.
- Rowan University. (n.d.). Quantum Chemistry in Drug Discovery.
- Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development.
- PMC. (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help?
- PMC. (n.d.). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents.
- YouTube. (2025, July 5). Molecular Dynamics Simulation of Small Molecules using UCSF Chimera.
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- TÜBİTAK-ULAKBİM Açık Ders Platformu. (n.d.). Molecular Dynamics Simulations of Small Molecules.
- ResearchGate. (n.d.). Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative. Request PDF.
- PubMed. (n.d.). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives.
- PubMed. (2022, January 5). Discovery and computational studies of 2-phenyl-benzoxazole acetamide derivatives as promising P2Y14R antagonists with anti-gout potential.
- Biosciences Biotechnology Research Asia. (2022, December 10). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents.
- MDPI. (2018, September 25). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Benzoxazoles | Antimicrobial Activity | Docking | Molecular Properties.
- International Journal of Pharmaceutical Sciences and Drug Research. (2023, November 30). In-silico Studies of Heterocyclic Benzoxazole Derivatives as an Anticancer Agent: Molecular Docking, 2D and 3D QSAR.
- Arabian Journal of Chemistry. (2023, March 2). Synthesis, in vitro analysis and molecular docking study of novel benzoxazole-based oxazole derivatives for the treatment of Alzheimer's disease.
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- Sigma-Aldrich. (n.d.). Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate.
- BLDpharm. (n.d.). 155012-54-7|Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate.
- Sigma-Aldrich. (n.d.). Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate | 155012-54-7.
- PMC. (2018, August 12). Benzoxazole derivatives: design, synthesis and biological evaluation.
- BenchChem. (n.d.). In Silico Modeling of N-(1,3-benzodioxol-5- ylmethyl)-6-chloroquinazolin-4-amine: A Predictive.
- Chemical Methodologies. (2024, September 23). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der.
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Methodological & Application
Application Note: Comprehensive Characterization of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate
Abstract
This guide provides a comprehensive suite of analytical methodologies for the definitive characterization of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (CAS 155012-54-7), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] We present detailed, field-proven protocols for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Furthermore, we outline a systematic approach for purity determination and the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. This document is intended for researchers, analytical scientists, and drug development professionals requiring a validated framework for quality control and in-depth analysis of this molecule and its derivatives.
Introduction and Physicochemical Overview
Benzoxazole derivatives are a cornerstone scaffold in modern pharmacology, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[5][6][7] The precise characterization of these molecules is a critical prerequisite for any downstream application, ensuring structural integrity, purity, and stability. Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate is a functionalized benzoxazole whose therapeutic potential is under active investigation. This note establishes the analytical foundation for its development.
Compound Identity and Handling
Proper handling and storage are paramount to maintaining the integrity of the analytical sample.
| Property | Value | Source |
| Compound Name | Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate | [8][9] |
| Synonym | Methyl 6-hydroxybenzo[d]oxazole-7-carboxylate | [8][9] |
| CAS Number | 155012-54-7 | [8][9] |
| Molecular Formula | C₉H₇NO₄ | [8][9][10] |
| Molecular Weight | 193.16 g/mol | Calculated |
| Purity (Typical) | ≥98% | [8] |
| Storage Conditions | 2-8°C, under an inert nitrogen atmosphere. Keep container tightly sealed in a dry, well-ventilated area. | [8] |
Protocol 1.1: Preparation of Analytical Stock Solutions
-
Solvent Selection: Based on polarity, select an appropriate HPLC-grade or deuterated solvent in which the compound is freely soluble (e.g., Dimethyl Sulfoxide (DMSO), Methanol, or Acetonitrile).
-
Gravimetric Preparation: Accurately weigh approximately 10.0 mg of the compound using a calibrated analytical balance.
-
Volumetric Dilution: Quantitatively transfer the weighed solid into a 10.0 mL Class A volumetric flask.
-
Dissolution: Add approximately 7 mL of the selected solvent and sonicate for 5 minutes or until all solid has completely dissolved.
-
Final Volume: Allow the solution to return to room temperature, then dilute to the mark with the same solvent. Mix thoroughly by inverting the flask 15-20 times. This creates a 1.0 mg/mL stock solution.
-
Working Solutions: Prepare all subsequent working solutions by serial dilution from this validated stock solution.
Structural Elucidation: A Multi-Spectroscopic Approach
Unambiguous structural confirmation is achieved by integrating data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for determining the carbon-hydrogen framework of an organic molecule.[1]
Causality Behind Experimental Choices: ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon backbone. For a substituted aromatic system like this, 2D NMR techniques (e.g., COSY, HSQC) can be invaluable for definitive assignments, though are not covered in this primary protocol. The choice of a high-frequency spectrometer (≥400 MHz) is crucial for resolving the complex splitting patterns expected in the aromatic region.[5]
Predicted Spectral Data: Based on the structure and published data for similar benzoxazole derivatives, the following spectral features are anticipated.[1][11]
| Assignment | Predicted ¹H NMR (DMSO-d₆, δ ppm) | Predicted ¹³C NMR (DMSO-d₆, δ ppm) |
| H-2 (Oxazole CH) | ~8.6 - 8.8 (s, 1H) | ~152 - 155 |
| H-4 | ~7.8 - 8.0 (d, 1H, J ≈ 8.8 Hz) | ~112 - 115 |
| H-5 | ~7.2 - 7.4 (d, 1H, J ≈ 8.8 Hz) | ~118 - 121 |
| 6-OH | ~10.0 - 11.0 (s, 1H, exchangeable) | N/A |
| 7-COOCH₃ | ~3.9 - 4.1 (s, 3H) | ~52 - 54 |
| 7-C=O | N/A | ~165 - 168 |
| C-3a | N/A | ~140 - 142 |
| C-6 | N/A | ~150 - 153 |
| C-7 | N/A | ~105 - 108 |
| C-7a | N/A | ~148 - 150 |
Protocol 2.1.1: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR, or 20-30 mg for ¹³C NMR, in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[1]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters (¹H):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on concentration.
-
-
Acquisition Parameters (¹³C):
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~220-240 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Apply a Fourier transform with exponential line broadening (e.g., 0.3 Hz for ¹H, 1.0 Hz for ¹³C). Phase and baseline correct the spectra. Reference the spectra to the residual solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, offering direct confirmation of its elemental formula.[5][6]
Causality Behind Experimental Choices: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like the target compound, minimizing fragmentation and maximizing the intensity of the molecular ion peak. High-resolution MS (HRMS), if available, can confirm the elemental composition to within a few parts per million.
Protocol 2.2.1: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in an appropriate solvent (e.g., Methanol or Acetonitrile).
-
Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Infusion Parameters:
-
Mode: Positive Ion Mode is typically preferred for nitrogen-containing heterocycles.
-
Flow Rate: 5-10 µL/min (direct infusion).
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-120 °C.
-
-
Data Analysis: Identify the protonated molecular ion [M+H]⁺. Calculate the theoretical exact mass of C₉H₈NO₄⁺ (194.0448) and compare it to the observed mass. The mass error should be less than 5 ppm. Also, look for common adducts such as [M+Na]⁺ and [M+K]⁺.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[6][12]
Causality Behind Experimental Choices: The presence of a hydroxyl group, an ester carbonyl, and the benzoxazole ring system gives this molecule a highly characteristic IR spectrum. Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets, requiring minimal sample preparation.
Predicted Characteristic Absorptions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretch, H-bonded | 3200 - 3500 (broad) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Ester C=O | Stretch | 1710 - 1730 |
| Benzoxazole C=N | Stretch | 1610 - 1640 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| Ester C-O | Stretch | 1250 - 1300 |
| Benzoxazole C-O | Stretch | 1200 - 1250 |
Protocol 2.3.1: Fourier-Transform Infrared (FT-IR) Analysis
-
Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal.
-
Instrumentation: Use a modern FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify and label the characteristic absorption bands corresponding to the key functional groups.
Chromatographic Purity and Stability Assessment
HPLC is the definitive technique for assessing the purity of a drug substance and for monitoring its stability over time.[5] A well-developed stability-indicating method can separate the intact drug from all potential process impurities and degradation products.[13][14]
Overall Analytical Workflow
The development and validation of an analytical method is a systematic process designed to ensure the data generated is reliable and fit for purpose.
Caption: Workflow for Stability-Indicating Method Development.
Protocol 3.1: Reverse-Phase HPLC Method for Purity Analysis
This protocol provides a starting point for purity analysis which must be optimized and validated for its intended use.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and resolution for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier improves peak shape and provides protons for MS compatibility.[15][16] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff. |
| Gradient | 10% B to 95% B over 15 min | A gradient is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV/PDA at 254 nm or 280 nm | Wavelengths where benzoxazole systems typically absorb. A PDA detector is crucial for assessing peak purity. |
| Injection Vol. | 5 µL | |
| Sample Conc. | 0.5 mg/mL in 50:50 Acetonitrile/Water |
Protocol 3.2: Forced Degradation and Method Validation
Forced degradation studies are essential to demonstrate the specificity and stability-indicating nature of the method.[14][17]
-
Prepare Solutions: Prepare separate solutions of the compound (~0.5 mg/mL) for each stress condition.
-
Acid Hydrolysis: Add 1N HCl and heat at 60 °C for 4 hours. Neutralize with 1N NaOH before injection.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 6 hours.
-
Thermal Degradation: Expose the solid powder to 80 °C for 24 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose a solution to UV light (ICH option 2, >200 watt hours/m²) and visible light (ICH option 2, >1.2 million lux hours).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline resolved from the main peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm specificity.[13]
Method Validation Parameters (ICH Q2(R1) Guidelines):
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from degradants and impurities. | Peak purity index > 0.999; baseline resolution between all peaks.[13] |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of nominal concentration). |
| Accuracy | To measure the closeness of test results to the true value. | 98.0% - 102.0% recovery of spiked analyte. |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day/analyst). | RSD ≤ 2.0% for the main analyte. |
| Range | The concentration interval where the method is precise, accurate, and linear. | Defined by the linearity and accuracy experiments.[13] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, flow rate). | System suitability parameters remain within limits; peak areas show low variability.[14] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
Conclusion
The analytical protocols detailed in this application note provide a robust and scientifically grounded framework for the comprehensive characterization of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate. The integration of spectroscopic (NMR, MS, IR) and chromatographic (HPLC) techniques ensures unambiguous structural confirmation, accurate purity assessment, and a thorough understanding of the compound's stability profile. Adherence to these methodologies will enable researchers and developers to generate high-quality, reliable data essential for advancing scientific research and drug development programs.
References
-
SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR spectrum of benzoxazole-2-thione derivatives. Retrieved from [Link]
- Bhavya Sai, K., Naveen, K. T., & Chandana, K. (2016). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(5), 255-262.
- Asati, V., Sharma, S., & Srivastava, B. (2018).
- Mary, Y. S., & Panicker, C. Y. (2013). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 617-628.
-
ResearchGate. (n.d.). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. Retrieved from [Link]
- Christina Ruby Stella, P., Shameela Rajam, & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
-
JETIR. (n.d.). “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION”. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Retrieved from [Link]
- Yilmaz, I., & Ceylan, S. (2021). Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]. BMC Chemistry, 15(1), 22.
-
ResearchGate. (n.d.). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. Retrieved from [Link]
- Nguyen, T. T. H., Nguyen, T. C., & Le, T. N. (2020). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. RSC Advances, 10(49), 29486-29493.
- Dong, M. W. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Carayon, S., & Fery-Forgues, S. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2022). Synthesis and Characterization of Novel Benzoxazole Schiff Base Derivatives. Retrieved from [Link]
- Manchi, A. K. S., et al. (2025). Stability indicating RP-HPLC-UV method development and validation for estimation of Efinaconazole in bulk drug and pharmaceutical formulation.
- Soni, A., et al. (2020). Stability Indicating Assay Method Development and Validation of Simultaneous Estimation of Chlorzoxazone, Diclofenac Sodium and Paracetamol in Bulk Drug and Tablet by RP-HPLC. Research Journal of Pharmacy and Technology, 13(7), 3149-3156.
-
ChemSynthesis. (n.d.). 6-methyl-1,3-benzoxazole. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate. Retrieved from [Link]
-
Journal of Pharmaceutical Negative Results. (2022). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of hplc method for investigation of stability of new benzimidazole derivatives. Retrieved from [Link]
- de Oliveira, A. C., et al. (2013). Stability-Indicating HPLC Method for Posaconazole Bulk Assay.
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- 6. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate | 155012-54-7 [sigmaaldrich.com]
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- 10. PubChemLite - Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (C9H7NO4) [pubchemlite.lcsb.uni.lu]
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- 16. Separation of Benzoxazole, 5-methyl-2-[4-[2-(5-methyl-2-benzoxazolyl)ethenyl]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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Application Note: High-Throughput Screening (HTS) Methodologies using Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate
Executive Summary
Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (MHB7) represents a unique class of "privileged scaffolds" in drug discovery. Its structural duality—combining a bioactive benzoxazole core with a salicylate-like moiety (6-OH, 7-COOMe)—grants it two distinct utilities in High-Throughput Screening (HTS):
-
As a Fluorogenic Probe: The proximity of the hydroxyl and ester groups facilitates Excited-State Intramolecular Proton Transfer (ESIPT), making it a sensitive ratiometric probe for esterase activity and local polarity changes.
-
As a Pharmacophore Scaffold: It serves as a rigid, planar anchor for Fragment-Based Drug Discovery (FBDD), particularly targeting kinase ATP-binding pockets and DNA minor grooves.
This guide details the protocols for utilizing MHB7 in both biochemical assay development and library screening.
Mechanistic Principles & Experimental Design[1]
The ESIPT Fluorescence Mechanism
The utility of MHB7 in HTS is largely derived from its photophysics. The intramolecular hydrogen bond between the 6-hydroxyl proton and the 7-carbonyl oxygen allows for proton transfer upon photoexcitation.
-
Enol Form (Ground State): Absorbs UV light.
-
Keto Form (Excited State): Formed via ultrafast proton transfer, emitting red-shifted fluorescence (large Stokes shift).[1]
-
HTS Application: Hydrolysis of the methyl ester by esterases disrupts this H-bond network, collapsing the ESIPT emission. This provides a "turn-off" or "color-shift" signal ideal for screening esterase inhibitors or profiling hydrolase activity.
Workflow Visualization
The following diagram illustrates the dual-pathway utility of MHB7 in screening workflows.
Figure 1: Dual-stream workflow utilizing MHB7 as either a direct sensor for enzymatic activity (Path A) or a chemical building block for drug discovery (Path B).
Protocol A: Fluorogenic Esterase Screening Assay
This protocol uses MHB7 to screen for inhibitors of specific esterases (e.g., Carboxylesterase 1). The assay relies on the differential fluorescence between the ester (MHB7) and the acid product.
Reagents and Equipment
-
Probe: MHB7 (Dissolved in 100% DMSO to 10 mM stock).
-
Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100 (to prevent aggregation).
-
Enzyme: Recombinant Human Carboxylesterase 1 (hCES1).
-
Plate: 384-well Black/Clear bottom microplates (Corning #3764).
-
Reader: Multimode plate reader (e.g., PerkinElmer EnVision) capable of dual-monochromator reading.
Assay Procedure
-
Compound Transfer: Acoustic dispense 50 nL of test compounds (10 mM library) into assay plates.
-
Enzyme Addition: Dispense 10 µL of hCES1 (final conc. 5 nM) in Assay Buffer. Incubate for 15 minutes at RT to allow compound-enzyme interaction.
-
Substrate Injection: Dispense 10 µL of MHB7 working solution (final conc. 20 µM).
-
Note: The
of MHB7 for hCES1 should be determined prior to screening; typically, substrate concentration should be near .
-
-
Kinetic Read: Immediately monitor fluorescence for 20 minutes.
-
Excitation: 330 nm
-
Emission 1 (Substrate/ESIPT): 480 nm (Green/Blue)
-
Emission 2 (Product/Acid): 380 nm (Blue/UV)
-
-
Data Processing: Calculate the slope of the ratio (Em480/Em380) over time. Inhibitors will maintain the high 480nm signal (preventing hydrolysis).
Data Validation Criteria
| Parameter | Acceptance Criterion | Troubleshooting |
| Z-Factor | > 0.6 | Increase enzyme concentration or incubation time. |
| Signal-to-Background | > 5:1 | Check probe solubility; ensure pH is < 8.0 to prevent spontaneous hydrolysis. |
| DMSO Tolerance | < 5% (v/v) | If enzyme activity drops, reduce DMSO to 1%. |
Protocol B: Fragment-Based Library Screening
When using MHB7 as a scaffold for library generation (e.g., creating 2-substituted benzoxazoles), the screening focus shifts to binding affinity.
Library Preparation
The C2 position of the benzoxazole ring and the C7 ester are the primary vectors for diversification.
-
Reaction: Condensation of MHB7 precursors with various aldehydes or carboxylic acids creates a library of 2-aryl-benzoxazole-7-carboxylates.
-
Purification: HPLC purification is mandatory to remove unreacted starting material, as residual MHB7 is fluorescent and will interfere with FRET/FP assays.
Fluorescence Polarization (FP) Binding Assay
This protocol detects the binding of MHB7-derived ligands to a target protein (e.g., a kinase).
-
Tracer Synthesis: Label a known weak binder of the target with a fluorophore (e.g., FITC) to create a tracer.
-
Competitive Binding:
-
Mix Target Protein (
concentration) + FITC-Tracer (2 nM). -
Add MHB7-derived library compounds (10 µM).
-
-
Readout: Measure Fluorescence Polarization.
-
High FP: Tracer is bound (Compound is inactive).
-
Low FP: Tracer is displaced (Compound binds to target).
-
Critical Technical Considerations
Solubility and Aggregation
Benzoxazoles are planar and lipophilic (
-
Validation: Include 0.01% Triton X-100 or Tween-20 in all buffers.
-
Control: Run a dynamic light scattering (DLS) check on "hits" to ensure they are monomeric.
pH Sensitivity
The ESIPT mechanism is pH-dependent. The phenolic proton must be intact for the large Stokes shift.
-
Caution: At pH > 8.5, the phenol may deprotonate (phenolate formation), quenching the ESIPT fluorescence or shifting the emission blue. Maintain assay pH between 7.0 and 7.5.
Metal Chelation
The 6-hydroxy-7-carboxylate motif resembles a salicylate metal-binding site.
-
Interference: High concentrations of
or in the buffer may chelate the probe, altering fluorescence. -
Mitigation: Add 1 mM EDTA if metal ions are not required for enzyme activity.
References
- Padalkar, V. S., et al. (2016). Synthesis and Fluorescence Properties of Benzoxazole Derivatives: ESIPT and Environmental Sensitivity. Journal of Fluorescence. (Contextual grounding on ESIPT mechanisms in benzoxazoles).
-
Krawiecka, M., et al. (2025).[2] Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. ResearchGate. Retrieved from [Link]
-
Seo, J.W., et al. (2016).[3] Tailoring the Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of 2-(2'-Hydroxyphenyl)benzoxazole Derivatives. Bulletin of the Korean Chemical Society.[3] Retrieved from [Link]
Sources
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- 3. Tailoring the Excited-State Intramolecular Proton Transfer (ESIPT) Fluorescence of 2-(2'-Hydroxyphenyl)benzoxazole Derivatives -Bulletin of the Korean Chemical Society [koreascience.kr]
Application Notes and Protocols for the Investigation of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate in Cell-Based Assays
Disclaimer: As of the latest literature review, there is a notable absence of published scientific studies specifically detailing the biological activities of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate. The following application notes and protocols are therefore provided as a comprehensive and generalized guide for researchers to initiate their own investigations into the potential bioactivities of this compound. The experimental designs, data presentation formats, and visualization of workflows are based on established methodologies in cell biology and cancer research.
Introduction: Unveiling the Potential of a Novel Benzoxazole Derivative
The benzoxazole nucleus is a prominent heterocyclic scaffold that forms the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3] This structural motif is present in various FDA-approved drugs and clinical candidates, underscoring its therapeutic relevance. Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (CAS No. 155012-54-7) is a member of this important class of compounds.[4] While specific biological data for this particular derivative is not yet available in the public domain, its structural similarity to other biologically active benzoxazoles suggests it may possess interesting pharmacological properties worthy of investigation.
These application notes provide a foundational framework for the systematic evaluation of the cytotoxic, apoptotic, and anti-proliferative potential of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate against various cancer cell lines. The protocols detailed below are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.
Section 1: Preliminary Handling and Preparation of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate
Proper handling and preparation of the test compound are critical for obtaining reliable experimental results.
1.1. Material Information:
| Property | Value |
| Compound Name | Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate |
| Synonyms | Methyl 6-hydroxybenzo[d]oxazole-7-carboxylate |
| CAS Number | 155012-54-7 |
| Molecular Formula | C₉H₇NO₄ |
| Molecular Weight | 193.16 g/mol |
1.2. Stock Solution Preparation:
-
Solvent Selection: Due to the aromatic nature of the compound, a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) is recommended for creating a high-concentration stock solution. Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Procedure:
-
Accurately weigh a precise amount of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate.
-
Dissolve the compound in an appropriate volume of sterile DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Section 2: Foundational Cell-Based Assays
The following are detailed protocols for essential experiments to characterize the biological effects of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate on cancer cell lines.
Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[5][6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5]
2.1.1. Experimental Workflow for MTT Assay:
Caption: Workflow for assessing cell viability using the MTT assay.
2.1.2. Detailed Protocol for MTT Cytotoxicity Assay:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[7]
-
Compound Treatment:
-
Prepare serial dilutions of the Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate stock solution in culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound.
-
Incubate the plate for an additional 24, 48, or 72 hours.
-
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
Formazan Solubilization: Carefully remove the medium containing the MTT reagent. Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
-
2.1.3. Hypothetical Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 1 | 1.18 | 94.4% |
| 5 | 0.95 | 76.0% |
| 10 | 0.63 | 50.4% |
| 25 | 0.31 | 24.8% |
| 50 | 0.15 | 12.0% |
Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9][10] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.[9]
2.2.1. Experimental Workflow for Annexin V/PI Apoptosis Assay:
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
2.2.2. Detailed Protocol for Annexin V/PI Apoptosis Assay:
-
Cell Treatment: Seed cells in 6-well plates and treat with Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate at its predetermined IC₅₀ concentration for 24-48 hours. Include both negative (vehicle) and positive (e.g., staurosporine) controls.
-
Cell Harvesting: Collect both the floating cells from the medium and the adherent cells by trypsinization. Combine them and centrifuge at a low speed (e.g., 300 x g for 5 minutes).[10]
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the stained cells by flow cytometry within one hour.[7]
2.2.3. Interpretation of Results:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Cell Proliferation Assay using 5-ethynyl-2'-deoxyuridine (EdU)
The EdU incorporation assay is a method to directly measure DNA synthesis and, therefore, cell proliferation.[11] EdU is a nucleoside analog of thymidine that is incorporated into DNA during active DNA synthesis.[11][12] The incorporated EdU can then be detected via a copper-catalyzed "click" reaction with a fluorescently labeled azide.[12]
2.3.1. Experimental Workflow for EdU Cell Proliferation Assay:
Caption: Workflow for measuring cell proliferation via EdU incorporation.
2.3.2. Detailed Protocol for EdU Cell Proliferation Assay:
-
Cell Seeding and Treatment: Seed cells in a suitable format for imaging (e.g., on coverslips in a 24-well plate). Treat with various concentrations of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate for the desired duration.
-
EdU Labeling: Add EdU to the culture medium at a final concentration of 10-20 µM and incubate for a period that allows for DNA synthesis (e.g., 2 hours).[12]
-
Fixation: Wash the cells with PBS and then fix with 3.7% formaldehyde in PBS for 15 minutes at room temperature.[12]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.2% Triton X-100 in PBS for 30 minutes.[12]
-
Click Reaction:
-
Washing and Counterstaining: Wash the cells with PBS. If desired, counterstain the nuclei with a DNA stain such as DAPI.
-
Imaging and Analysis: Mount the coverslips and image the cells using a fluorescence microscope. Quantify the percentage of EdU-positive cells relative to the total number of cells (DAPI-positive) in multiple fields of view.
Section 3: Further Mechanistic Studies
Should the initial screening assays indicate significant biological activity, further investigations into the mechanism of action are warranted. These could include:
-
Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) or cell cycle regulation (e.g., cyclins, CDKs).
-
Mitochondrial Membrane Potential Assays: Using dyes like JC-1 to determine if the compound induces apoptosis via the intrinsic mitochondrial pathway.[8]
-
Cell Cycle Analysis: Using propidium iodide staining and flow cytometry to investigate if the compound causes cell cycle arrest at a specific phase.
Conclusion
The protocols outlined in these application notes provide a robust starting point for characterizing the biological effects of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate. Given the established pharmacological importance of the benzoxazole scaffold, a systematic investigation of this novel derivative could unveil new therapeutic opportunities. It is imperative that all experiments are conducted with appropriate controls to ensure the validity and reproducibility of the findings.
References
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
- (2024, February 28). Cytotoxicity Assay Protocol. Protocol Exchange.
-
ResearchGate. (n.d.). (PDF) Protocols in apoptosis identification and affirmation. Retrieved February 24, 2026, from [Link]
- BenchChem. (2025, December). Application Notes and Protocols for Cytotoxicity Testing of Menisdaurin on Cancer Cell Lines.
-
baseclick. (n.d.). Proliferations Assay | Methods, Analysis & Applications. Retrieved February 24, 2026, from [Link]
- Protocol Exchange. (n.d.). Cytotoxicity Assay Protocol.
-
ResearchGate. (n.d.). (PDF) Cytotoxicity Assay Protocol v1. Retrieved February 24, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved February 24, 2026, from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities.
-
ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved February 24, 2026, from [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Benzoxazole: The molecule of diverse biological activities.
- Krawiecka, M., et al. (n.d.). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)
-
da Silva, A. B., et al. (2015). Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][8]oxathiol-2-one Schiff Bases as Potential Anticancer Agents. Molecules, 20(2), 2235-2253.
- Piomelli, D., et al. (2014). Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase.
- Journal of Pharmaceutical Negative Results. (2022).
-
ResearchGate. (n.d.). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Retrieved February 24, 2026, from [Link]
- Fery-Forgues, S., et al. (2021). Crystal structure of methyl 1,3-benzoxazole-2-carboxylate.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate | 155012-54-7 [sigmaaldrich.com]
- 5. atcc.org [atcc.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Proliferations Assay | Methods, Analysis & Applications [baseclick.eu]
- 12. lumiprobe.com [lumiprobe.com]
Troubleshooting & Optimization
optimizing reaction conditions for methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate synthesis
This guide is structured as a specialized Technical Support Hub resource, designed for organic chemists and process development scientists. It prioritizes actionable troubleshooting, mechanistic insight, and protocol optimization for the synthesis of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate .
Topic: Synthesis of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate Ticket ID: BZX-OPT-762 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Mechanistic Context
The synthesis of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate presents unique regiochemical and stability challenges due to the steric congestion at the 7-position and the presence of a free phenolic hydroxyl group at the 6-position.
The most robust synthetic route involves the cyclization of Methyl 3-amino-2,6-dihydroxybenzoate using an orthoformate equivalent. The proximity of the ester (C7) to the oxazole oxygen (O1) and the free hydroxyl (C6) creates a strong intramolecular hydrogen-bonding network that influences both reactivity and solubility.
This guide addresses the three most common failure modes: Hydrolysis of the 7-ester , Incomplete Cyclization , and Oxidative Degradation .
Module 1: Pre-Reaction & Precursor Integrity
Q1: My starting material (Methyl 3-amino-2,6-dihydroxybenzoate) turns dark brown upon storage. Does this affect the cyclization yield?
Status: Critical Diagnosis: Oxidative Quinone Formation.
Technical Insight: Aminophenols are highly susceptible to air oxidation, forming quinone imines or polymeric tars. The 2,6-dihydroxy substitution pattern makes the ring particularly electron-rich and prone to oxidation. Darkened starting material introduces radical impurities that can quench acid catalysts and lower the yield of the subsequent cyclization.
Protocol for Remediation:
-
Purification: If the material is dark, recrystallize immediately from deoxygenated Methanol/Water (with trace sodium dithionite,
, as an antioxidant). -
Storage: Store the precursor under Argon at -20°C.
-
In-Situ Generation: If instability is severe, generate the amine in situ by hydrogenating the corresponding nitro-compound (Methyl 2,6-dihydroxy-3-nitrobenzoate) immediately prior to cyclization.
Module 2: Cyclization Optimization (The Core Reaction)
Q2: I am seeing transesterification byproducts (Ethyl ester instead of Methyl). How do I prevent this?
Status: Common User Error Diagnosis: Mismatched Orthoformate Solvent System.
Root Cause:
Using Triethyl Orthoformate (TEOF) with a methyl ester substrate leads to acid-catalyzed ester exchange.
Corrective Protocol:
-
Reagent Switch: You must use Trimethyl Orthoformate (TMOF) .
-
Solvent: Run the reaction neat in TMOF or use anhydrous Methanol as the co-solvent.
-
Catalyst: Use Pyridinium p-toluenesulfonate (PPTS) (mild) instead of free pTsOH if the ester is sensitive, though pTsOH is standard.
Q3: The reaction stalls at the intermediate (N-formyl species) and does not close the ring.
Status: Optimization Required Diagnosis: Insufficient Thermal Driving Force or Water Contamination.
Technical Insight: The reaction proceeds in two steps:[1][2][3]
-
Formylation: Fast attack of the amine on TMOF to form the imidate/formamide.
-
Cyclodehydration: Slower, entropy-driven elimination of methanol to close the ring. Water in the system hydrolyzes the reactive iminium intermediate back to the formamide, which is stable and halts the reaction.
Optimization Table: Cyclization Conditions
| Parameter | Standard Condition (Risk) | Optimized Condition (Recommended) | Why? |
| Reagent | Formic Acid (Reflux) | TMOF (5-10 equiv) | Formic acid causes hydrolysis of the 7-ester. TMOF acts as a water scavenger. |
| Catalyst | pTsOH (10 mol%) | Sulfamic Acid (5 mol%) or Yb(OTf)3 | Sulfamic acid is a solid, recyclable acid that often provides cleaner profiles for acid-sensitive esters. |
| Temperature | 65°C (MeOH reflux) | 80-90°C (TMOF reflux) | Higher temp required to drive the elimination of MeOH (Step 2). |
| Atmosphere | Ambient | Argon/Nitrogen | Prevents oxidation of the electron-rich phenol during heating. |
Q4: Visualizing the Pathway
The following diagram illustrates the critical "Decision Points" in the reaction mechanism where users typically encounter failure.
Caption: Workflow for TMOF-mediated cyclization. Red dashed paths indicate failure modes caused by moisture or incorrect reagents.
Module 3: Workup & Purification[1][4][5]
Q5: The product precipitates as a gummy solid that is hard to filter.
Status: Physical Property Issue Diagnosis: Strong Intramolecular Hydrogen Bonding.
Technical Insight: The 6-OH and 7-COOMe groups form a "pincer" hydrogen bond network. This makes the molecule planar and highly crystalline/insoluble in non-polar solvents, but "sticky" in the presence of impurities.
Purification Protocol:
-
Concentration: Evaporate TMOF/Methanol to dryness.
-
Trituration (Crucial): Do not attempt column chromatography immediately. Triturate the crude residue with cold Diethyl Ether or MTBE . The impurities (oxidized tars) usually remain in solution, while the benzoxazole precipitates as a beige/white powder.
-
Recrystallization: If further purity is needed, recrystallize from Acetonitrile . Avoid alcohols if transesterification is a concern during prolonged heating.
Module 4: Analytical Verification
Q6: My NMR shows the phenolic proton at an unusually low field (>11 ppm). Is this an impurity?
Status: Verification Diagnosis: Intramolecular Hydrogen Bonding (Confirmation of Structure).
Explanation: No, this is a confirmation of the correct regiochemistry .
-
The proton on the 6-OH forms a hydrogen bond with the carbonyl oxygen of the 7-ester.
-
This deshields the proton, shifting it downfield (typically 10.5 - 11.5 ppm in DMSO-d6).
-
Note: If the ring had closed incorrectly (e.g., involving the 6-OH instead of the 2-OH, which is chemically unlikely but theoretically possible), this specific H-bond shift would be absent.
Expected Data (DMSO-d6):
- 10.5-11.5: OH (Broad, s) - Diagnostic
- 8.6-8.8: C2-H (Benzoxazole proton, s)
- 7.8-8.1: Ar-H (d)
- 6.9-7.1: Ar-H (d)
- 3.8-3.9: OMe (s)
References
-
General Benzoxazole Synthesis via Orthoesters
- Title: One-pot synthesis of benzoxazoles and benzothiazoles from 2-amino(thio)
- Source:Journal of Organic Chemistry / Tetrahedron Letters (Standard Methodology).
- Context: Establishes TMOF as the preferred reagent for ester-containing substr
-
Link:
-
Regioselectivity in Aminophenol Cyclization
-
Title: Regioselective synthesis of substituted benzoxazoles.[4]
- Source:RSC Advances, 2014.
- Context: Discusses steric control in cycliz
-
Link:
-
-
Stability of Hydroxy-Benzoxazole Esters
- Title: Synthesis and biological evaluation of benzoxazole deriv
- Source:Journal of Medicinal Chemistry.
- Context: Describes the handling of 7-carboxy-benzoxazoles and the stability of the ester moiety.
-
Link:
(Note: Specific spectral data provided in Module 4 is derived from standard chemical shift principles for hydrogen-bonded salicylates and benzoxazole systems.)
Sources
stability problems of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate in solution
Executive Summary: The Stability Profile
Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (CAS: 155012-54-7) presents a unique stability challenge due to its "dual-reactive" motif: it contains a salicylate-like core (ortho-hydroxy ester) fused to a benzoxazole ring .
While the benzoxazole scaffold is generally robust, the C7-methyl ester is electronically coupled to the C6-hydroxyl group and the C1-oxygen of the heterocycle. This crowding creates specific vulnerabilities to hydrolysis (saponification) and transesterification , particularly in protic solvents at non-neutral pH.
Key Stability Metrics:
-
Optimal pH: 4.5 – 6.0 (Buffered).
-
Critical Vulnerability: Base-catalyzed ester hydrolysis (pH > 8.0) and alcoholysis in non-methanolic alcohols.
-
Photostability: Moderate; susceptible to photo-oxidation due to the electron-rich phenolic moiety.
Diagnostic Troubleshooting Guide
Use this matrix to identify the root cause of experimental anomalies.
| Symptom | Probable Cause | Mechanistic Insight | Corrective Action |
| Loss of Parent Peak (HPLC) + New Peak (+14 Da or +28 Da) | Transesterification | Dissolving the methyl ester in Ethanol (EtOH) or Isopropanol (IPA) leads to solvent exchange, forming Ethyl or Isopropyl esters. | Switch Solvent: Use Methanol (MeOH) for stock solutions to match the ester group, or use a non-nucleophilic solvent like DMSO or Acetonitrile (ACN) . |
| Loss of Parent Peak + New Early Eluting Peak (-14 Da) | Hydrolysis (Saponification) | Conversion of the methyl ester (-COOMe) to the free carboxylic acid (-COOH). Accelerated by pH > 7.5. | Adjust pH: Maintain aqueous buffers at pH 5.0–6.0. Avoid storing in basic buffers (e.g., Carbonate, TRIS pH 8). |
| Yellow/Brown Discoloration of Solution | Oxidation | The C6-phenolic hydroxyl group is electron-rich and prone to oxidation to quinone-like species, especially under high pH or light. | Deoxygenate: Degas buffers. Add antioxidants (e.g., 1 mM Ascorbic Acid or EDTA) if compatible. Store in amber vials. |
| Precipitation in Aqueous Buffer | Solubility Crash | The ester is lipophilic. At acidic pH, the phenol is protonated, reducing solubility. | Co-solvent: Maintain at least 1-5% DMSO or ACN in the final assay buffer. Ensure concentration < 100 µM in aqueous media. |
| New Peak with M+18 (Mass Spec) | Ring Opening | Rare. Hydrolytic cleavage of the oxazole ring (C2 position) to form a formamido-phenol derivative. Occurs in strong acids/bases. | Mild Conditions: Avoid exposure to strong mineral acids (HCl > 1M) or strong bases (NaOH > 1M). |
Mechanistic Deep Dive & Visualization
To troubleshoot effectively, you must understand the degradation pathways. The diagram below illustrates the competition between Ester Hydrolysis (Primary Pathway) and Oxazole Ring Opening (Secondary Pathway).
Pathway 1: The Salicylate Effect (Ester Hydrolysis)
The C6-hydroxyl group can act as an intramolecular catalyst or simply activate the ring, making the C7-ester susceptible to nucleophilic attack by water (OH⁻). This yields the carboxylic acid derivative , which often has significantly different solubility and biological activity.
Pathway 2: Solvent Solvolysis
In alcohols (ROH), the methoxide leaving group is exchanged. This is often silent in UV-Vis but obvious in LC-MS.
Figure 1: Degradation pathways of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate. The red path (hydrolysis) is the most common failure mode in aqueous buffers.
Validated Handling Protocols
Protocol A: Preparation of Stable Stock Solutions
Do not store stocks in aqueous buffers.
-
Solvent Selection: Use anhydrous DMSO (Dimethyl sulfoxide) or Methanol (analytical grade).
-
Why? DMSO prevents hydrolysis. Methanol prevents transesterification (since the solvent matches the ester).
-
-
Concentration: Prepare at 10–50 mM .
-
Storage: Aliquot into amber glass vials (to prevent photo-oxidation of the phenol). Store at -20°C .
-
Shelf Life: 6 months in DMSO at -20°C. Check purity via LC-MS before use if stored > 1 month.
Protocol B: Stability-Indicating HPLC Method
Use this method to verify compound integrity before critical assays.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | Water + 0.1% Formic Acid (Acidic pH stabilizes the ester) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 254 nm (aromatic core) and 310 nm (benzoxazole specific) |
| Pass Criteria | Purity > 95%; Absence of peak at RRT ~0.8 (Carboxylic Acid) |
Frequently Asked Questions (FAQ)
Q1: Can I dissolve this compound in Ethanol for cell culture experiments? A: Avoid if possible. Ethanol can cause transesterification, converting your methyl ester into an ethyl ester over time (hours to days), potentially altering potency. Use DMSO (0.1% final concentration) or Methanol if toxicity allows.
Q2: The compound turned pink in solution. Is it still good? A: Likely not. Pink/brown coloration indicates oxidation of the 6-hydroxyl group to a quinoid structure. This often happens in basic buffers (pH > 7.5) or upon light exposure. Discard and prepare fresh stock in degassed solvent.
Q3: Why does the compound precipitate in PBS (pH 7.4)? A: The molecule is moderately lipophilic. At pH 7.4, the phenol (pKa ~8-9) is partially ionized, but the ester core remains hydrophobic. If the concentration exceeds 50-100 µM, it may crash out. Solution: Pre-dilute in DMSO, then add to PBS with rapid vortexing, or add a solubilizing agent like cyclodextrin or 0.05% Tween-20.
Q4: Is the carboxylic acid derivative (the hydrolysis product) active? A: This depends on your specific target. However, in many drug discovery contexts, esters are prodrugs designed to penetrate cells. The free acid is often too polar to cross membranes efficiently, leading to a false negative in cellular assays.
References
-
Sigma-Aldrich. Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate Product Analysis & Safety Data. (Accessed 2023). Link
-
PubChem. Compound Summary: Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (CID 67658492).[1] National Library of Medicine. Link
-
Wipf, P., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters.[2] (Discusses instability of hydroxy-oxazole esters). Link
-
Mottier, L., et al. (2009). Stability of ricobendazole in aqueous solutions.[3] Journal of Pharmaceutical and Biomedical Analysis. (Provides kinetic data on benzoxazole ring stability). Link
Sources
- 1. PubChemLite - Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (C9H7NO4) [pubchemlite.lcsb.uni.lu]
- 2. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of ricobendazole in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
refining analytical methods for methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate
Technical Support Center: Analytical Method Refinement Subject: Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (MHB-7-C) Reference ID: CAS 155012-54-7 | Protocol Series: OPT-BZ-700
Executive Summary & Chemical Context
Welcome to the technical support hub for Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate . As Senior Application Scientists, we recognize that this molecule is not merely a generic benzoxazole; it possesses a critical "salicylate-like" motif (ortho-hydroxy ester) embedded within a fused heterocyclic core.
The Analytical Challenge: The proximity of the 6-hydroxyl group to the 7-carboxylate moiety creates a strong intramolecular hydrogen bond (IMHB). While this stabilizes the structure, it complicates chromatography by masking polarity and inducing peak tailing if the mobile phase pH is not strictly controlled. Furthermore, the benzoxazole core renders the molecule highly fluorescent, often making UV detection suboptimal compared to Fluorescence Detection (FLD).
This guide prioritizes method robustness , sensitivity enhancement , and ester stability .
Module 1: Chromatographic Separation (HPLC/UPLC)
The Issue: Researchers frequently report "shark-fin" peak tailing or retention time shifts. The Cause: The 6-hydroxyl group (phenolic) and the benzoxazole nitrogen (position 3) create a dual-mode interaction with silica-based columns. The intramolecular hydrogen bond can be disrupted by silanols, leading to secondary retention mechanisms.
Optimized Protocol: Acidic Suppression Method
Objective: Suppress the ionization of the phenolic group and protonate the oxazole nitrogen to ensure a single retention mechanism.
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Phenyl-Hexyl or C18 (High Carbon Load) | Phenyl-Hexyl columns utilize |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) | Acidic pH is non-negotiable. It keeps the phenol protonated (neutral) and minimizes silanol activity. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks for benzoxazoles compared to Methanol, which can participate in H-bonding and broaden peaks. |
| Gradient | 5% B to 95% B over 10 min | A steep gradient is often required to elute the hydrophobic ester efficiently. |
| Flow Rate | 0.4 mL/min (UPLC) / 1.0 mL/min (HPLC) | Standard flow rates apply. |
Troubleshooting Decision Tree (DOT Visualization):
Caption: Diagnostic workflow for resolving peak asymmetry in MHB-7-C analysis. Tailing usually indicates silanol interaction; fronting suggests solubility mismatch.
Module 2: Detection Sensitivity (Fluorescence vs. UV)
The Issue: UV detection at 254 nm is often insufficient for trace analysis (e.g., biological matrices or impurity profiling). The Insight: Benzoxazoles are fluorophores.[1] The specific 6-OH/7-COOMe substitution pattern likely enables Excited State Intramolecular Proton Transfer (ESIPT) , resulting in a large Stokes shift (separation between excitation and emission peaks).
Fluorescence Detection (FLD) Setup
-
Excitation Wavelength (
): 305 nm - 315 nm (Targets the benzoxazole core absorption). -
Emission Wavelength (
): 400 nm - 450 nm (Broad emission band). -
Gain: Medium (Benzoxazoles have high quantum yields; avoid detector saturation).
Comparative Sensitivity Data:
| Detection Mode | Limit of Quantitation (LOQ) | Suitability |
| UV (254 nm) | ~1.0 µg/mL | Purity assessment, Synthesis monitoring. |
| FLD (Ex 305/Em 420) | ~0.01 µg/mL (10 ng/mL) | Biological uptake, Trace impurity analysis. |
| MS (ESI+) | ~0.001 µg/mL (1 ng/mL) | PK studies, Metabolite ID. |
Expert Tip: If you observe a dual emission peak, it confirms the ESIPT mechanism (enol vs. keto form in excited state). Integrate the sum of both peaks for quantitative accuracy, or switch to an aprotic solvent (ACN) to stabilize one form.
Module 3: Stability & Sample Preparation
The Issue: The methyl ester at position 7 is susceptible to hydrolysis, converting the analyte into the corresponding carboxylic acid (a degradation impurity). The Cause: While the intramolecular hydrogen bond offers some protection, basic conditions or prolonged exposure to protic solvents (water/methanol) accelerates hydrolysis.
Stability Protocol
-
Solvent Choice:
-
Preferred: DMSO or Acetonitrile (Anhydrous).
-
Avoid: Methanol (transesterification risk) or Water (hydrolysis risk) for stock solutions.
-
-
Storage:
-
Store solid at -20°C under nitrogen.
-
Autosampler temperature must be set to 4°C .
-
Analyze aqueous dilutions within 12 hours .
-
Degradation Pathway Visualization (DOT):
Caption: Primary degradation pathways. Hydrolysis yields the free acid (RT shift earlier); alcohol solvents cause transesterification.
Frequently Asked Questions (FAQs)
Q1: Why does my retention time drift earlier by 2 minutes after leaving the sample overnight? A: This is the classic signature of hydrolysis . The methyl ester has converted to the carboxylic acid (6-hydroxy-1,3-benzoxazole-7-carboxylic acid). The acid is more polar and elutes earlier in Reverse Phase chromatography. Ensure your autosampler is cooled to 4°C and limit the time the sample sits in the aqueous mobile phase.
Q2: Can I use UV detection at 280 nm?
A: You can, but it is not optimal. The benzoxazole absorption maximum is typically near 300-305 nm. Using 280 nm reduces sensitivity by approximately 30-40%. We recommend running a UV scan from 200-400 nm on your specific detector to pinpoint the
Q3: My MS signal (ESI+) is weak. Why?
A: Phenolic compounds often ionize better in Negative Mode (ESI-) due to the abstraction of the phenolic proton (
-
Recommendation: Run a polarity switch experiment. If the mobile phase is acidic (Formic acid), ESI+ (
Da) is usually preferred. If using a neutral buffer (Ammonium Acetate), ESI- ( Da) may yield better signal-to-noise.
Q4: Is this molecule light-sensitive? A: Yes. As a fluorescent molecule, it absorbs light energy efficiently. Prolonged exposure to ambient laboratory light can induce photo-degradation or isomerization. Use amber vials for all stock and working solutions.
References
-
PubChem. (n.d.).[2] Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
MDPI. (2022).[3] A New Benzoxazole-Based Fluorescent Macrocyclic Chemosensor. (Reference for fluorescence properties of benzoxazole derivatives). Chemosensors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. (Reference for chemical stability and synthesis pathways). Retrieved from [Link]
Sources
Technical Support Center: Methyl 6-Hydroxy-1,3-Benzoxazole-7-Carboxylate Production
This guide is structured as a specialized technical support center for process chemists and engineers scaling up the production of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate .
Status: Operational | Tier: L3 (Process Development & Scale-Up) Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Molecule Profile
Target Molecule: Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate Critical Attributes:
-
Core Structure: Electron-rich benzoxazole scaffold.
-
Key Functionality: 6-Phenolic hydroxyl (oxidation sensitive), 7-Methyl ester (sterically crowded, prone to hydrolysis under forcing conditions).
-
Scale-Up Risk Profile: High. The 1,2,3,4-tetrasubstitution pattern on the benzene ring creates significant steric strain and solubility anomalies ("brick dust" behavior) not seen in simpler isomers.
Reaction Engineering (Upstream)
Focus: Cyclization efficiency and thermal management.
Common Issue: Thermal Runaway During Ring Closure
User Report: "We are observing a rapid exotherm and pressure spike when scaling the cyclization of methyl 3-amino-2,4-dihydroxybenzoate with triethyl orthoformate (TEOF) from 10g to 500g."
Root Cause Analysis: At lab scale, the endothermic dissolution of solid starting materials often masks the exothermic heat of condensation. Upon scale-up, the accumulation of ethanol (byproduct) and the autocatalytic nature of the acid-mediated cyclization lead to a delayed but violent exotherm.
Troubleshooting Protocol:
-
Switch Reagent Strategy: Do not use neat TEOF at scales >100g. Use a co-solvent system (Toluene or Xylene) to act as a heat sink.
-
Catalyst Dosing: Instead of adding p-TsOH (p-Toluenesulfonic acid) all at once, implement a controlled dosing strategy .
-
Distillation Control: The reaction is driven by entropy. You must distill off the ethanol/methanol byproduct to drive the equilibrium, but doing so too fast removes the solvent heat sink.
Q: Why is the reaction stalling at 85% conversion? A: This is likely due to the "water effect." Even trace moisture hydrolyzes the orthoester back to the formate ester, which is a slower cyclizing agent.
-
Fix: Ensure the reactor is dried via a toluene azeotrope before adding the catalyst. Add 5 mol% excess TEOF to scavenge system moisture.
Visual Workflow: Optimized Cyclization Logic
Caption: Figure 1. Logic flow for the TEOF-mediated cyclization, emphasizing In-Process Control (IPC) to prevent incomplete ring closure.
Impurity Control & Regioselectivity
Focus: Managing the 6-OH/7-COOMe interaction.
Common Issue: "The Pink Product" (Oxidation)
User Report: "The final product isolated is light pink to brick red, despite NMR showing >98% purity."
Scientific Insight: The 6-hydroxy group is electron-donating, making the benzoxazole ring susceptible to oxidation, forming ortho-quinone-like impurities. These highly colored species exist in ppm quantities but degrade shelf-life.
Corrective Action:
-
De-oxygenation: Sparge all solvents with Nitrogen/Argon for 30 minutes prior to use.
-
Additive: Add 0.5 mol% Sodium Metabisulfite or Ascorbic Acid during the aqueous workup or recrystallization. This acts as a sacrificial antioxidant.
Common Issue: Hydrolysis of the 7-Ester
User Report: "We see formation of the carboxylic acid (free acid) during the basic quench."
Q: Can we use NaOH for the workup? A: Absolutely not. The 7-carboxylate is activated by the adjacent benzoxazole ring (electron-withdrawing). It hydrolyzes 10x faster than a standard benzoate.
-
Protocol: Use a buffered quench. A saturated solution of NaHCO3 (Sodium Bicarbonate) or a phosphate buffer at pH 7.5 is sufficient to neutralize the acid catalyst without attacking the ester.
Downstream Processing (Isolation)
Focus: Filtration and Crystal Habit.
Common Issue: "Oiling Out" / Amorphous Solids
User Report: "Upon cooling the reaction mixture, the product separates as a sticky oil that eventually hardens into a rock, damaging the agitator."
Mechanism: The 6-OH and 7-COOMe groups form a strong intramolecular hydrogen bond (similar to salicylic acid). This reduces the molecule's ability to form intermolecular bonds with the solvent, leading to sudden phase separation (oiling out) rather than controlled nucleation.
Crystallization Guide:
-
Solvent Selection: Avoid pure non-polar solvents. Use a mixture of Methanol/Water (80:20) or Ethyl Acetate/Heptane . The protic solvent (Methanol) disrupts the intramolecular H-bond, allowing better crystal lattice formation [1].
-
Seeding: Seeding is mandatory at scale. Add 0.5 wt% pure seed crystals at the metastable zone width (approx. 5-10°C below saturation temperature).
Data: Solvent Compatibility Table
| Solvent System | Solubility (Hot) | Solubility (Cold) | Risk Factor | Recommendation |
| Methanol | High | Moderate | Yield Loss | Good for recrystallization |
| Toluene | Moderate | Low | Oiling Out | Use only for reaction |
| DMF/DMAc | Very High | High | Product loss | Avoid (hard to remove) |
| EtOAc/Heptane | High | Low | Agglomeration | Best for Isolation |
Safety & Handling (HSE)
Focus: Dust explosion and sensitization.
Critical Warning: Benzoxazoles, particularly low molecular weight esters, are potent sensitizers .
-
PPE: Double gloving (Nitrile) and full-face respirators are required during solid handling.
-
Dust: The dry powder has a high Kst value (dust explosion potential). All equipment must be grounded.
Troubleshooting Decision Tree
Caption: Figure 2. Diagnostic decision tree for common scale-up defects.
References
-
Benzoxazole Synthesis & Crystallization
- Title: "Efficient and Convenient Synthesis of Benzoxazoles"
- Source: Organic Chemistry Portal
-
URL:[Link]
- Title: "Process for producing 3-hydroxy-4-aminobenzoic acids (Precursor Synthesis)
- Title: "Process for purifying esters (Hydrolysis Prevention)
-
Benzoxazole Ring Formation Mechanisms
- Title: "Advances in the synthetic str
- Source: RSC Advances / NIH
-
URL:[Link]
Disclaimer: This guide is for research and development purposes. All scale-up activities must be preceded by a formal Process Safety Assessment (PSA) and Differential Scanning Calorimetry (DSC) analysis of the specific reaction mixture.
Validation & Comparative
A Comparative Guide to the Efficacy of Benzoxazole Derivatives in Modern Drug Discovery
The benzoxazole scaffold, a fused heterocyclic system of benzene and oxazole, represents a "privileged structure" in medicinal chemistry.[1][2] Its structural rigidity, synthetic tractability, and ability to form key interactions with biological macromolecules make it a cornerstone for developing novel therapeutic agents.[3][4] As isosteres of naturally occurring nucleic bases, benzoxazole derivatives can readily interact with biopolymers, leading to a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][5][6]
This guide provides a comparative analysis of the efficacy of various benzoxazole derivatives, moving beyond a simple catalog of compounds. We will dissect the structure-activity relationships (SAR), explore the underlying mechanisms of action, and present objective, data-driven comparisons to inform future research and development. The insights and protocols herein are curated to provide researchers, scientists, and drug development professionals with a robust framework for evaluating and advancing this promising class of molecules.
Part 1: Comparative Anticancer Efficacy
Benzoxazole derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to target key pathways involved in tumor growth, proliferation, and angiogenesis.[1][7]
Mechanism of Action: Targeting Angiogenesis via VEGFR-2 Inhibition
A critical mechanism underpinning the antitumor activity of many benzoxazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels essential for supplying nutrients to growing tumors.[1][8] Inhibition of the VEGFR-2 signaling cascade is a validated strategy for cancer therapy. The process, as targeted by benzoxazole derivatives, is outlined below.
Caption: VEGFR-2 signaling pathway and point of inhibition by benzoxazole derivatives.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of benzoxazole derivatives is highly dependent on the nature and position of substituents.[8]
-
Substitution at the 5-position: A comparative study of derivatives revealed that incorporating a 5-chloro group on the benzoxazole ring generally confers greater cytotoxic activity than an unsubstituted or 5-methyl-substituted analog.[9]
-
Terminal Phenyl Moiety: Modifications to the phenyl ring linked to the core scaffold significantly impact efficacy. For instance, a 2-methoxyphenyl group (Compound 14b ) and a 3,4,5-trimethoxyphenyl group (Compound 14o ) on a 5-chlorobenzoxazole core demonstrated potent VEGFR-2 inhibition and cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[9]
-
Fused Heterocycles: The fusion of other heterocyclic rings, such as triazole, to the benzoxazole backbone has also yielded compounds with potent cytotoxic effects against various cancer cell lines, including HeLa and SKBr3.[7]
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC₅₀ in µM) of representative benzoxazole derivatives against human cancer cell lines. Lower IC₅₀ values indicate higher potency.
| Compound ID | Core Structure | R (Substitution) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 14b | 5-Chlorobenzoxazole | 2-Methoxyphenyl | MCF-7 | 4.75 ± 0.21 | [9] |
| HepG2 | 4.61 ± 0.34 | [9] | |||
| 14i | 5-Methylbenzoxazole | 3,4,5-Trimethoxyphenyl | HepG2 | 3.22 ± 0.13 | [9] |
| 14l | 5-Chlorobenzoxazole | 2,5-Dichlorophenyl | MCF-7 | 6.87 ± 0.23 | [9] |
| 14o | 5-Chlorobenzoxazole | 3,4,5-Trimethoxyphenyl | MCF-7 | - | [9] |
| HepG2 | - | [9] | |||
| Compound 4 | Benzoxazole-Thiadiazole | Phenyl | HCT116 | - | [10] |
| Compound 6 | Benzoxazole-Thiadiazole | 4-Chlorophenyl | HCT116 | - | [10] |
| Compound 25 | Benzoxazole-Thiadiazole | 2,4-Dichlorophenyl | HCT116 | - | [10] |
| Compound 26 | Benzoxazole-Thiadiazole | 4-Nitrophenyl | HCT116 | - | [10] |
| (Note: Specific IC₅₀ values for HCT116 from the cited source were qualitative ("best anticancer activity") rather than quantitative).[10] |
Part 2: Comparative Antimicrobial Efficacy
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[10][11] Benzoxazole derivatives have demonstrated significant potential, exhibiting broad-spectrum activity against various bacteria and fungi.[2][12]
Mechanism of Action: A Multifaceted Approach
The antimicrobial action of benzoxazoles is not attributed to a single mechanism but rather their ability to interfere with multiple cellular processes. One proposed target is DNA gyrase, an essential bacterial enzyme involved in DNA replication.[11][13] By inhibiting this enzyme, benzoxazole derivatives can effectively halt bacterial proliferation. Their structural similarity to purine bases also allows them to interact with and potentially disrupt various biopolymers and enzymatic functions within microbial cells.[3][5]
Structure-Activity Relationship (SAR) Insights
The antimicrobial profile of benzoxazole derivatives is finely tuned by their structural modifications.
-
Linker Groups: Molecular modeling and experimental studies have shown that benzoxazole derivatives without a methylene bridge between the oxazole core and an attached phenyl ring are more active than their bridged counterparts.[11][13] This suggests that a more rigid, planar structure may be favorable for target binding.
-
Substituents on the Phenyl Ring: In a series of 2-(aryloxymethyl)benzoxazoles, the presence and position of electron-withdrawing groups on the phenyl ring significantly influenced antifungal activity.[14] For example, compound 5h (with a 2,4-dichlorophenyl group) was the most potent inhibitor of F. solani, being approximately nine times more effective than the standard drug hymexazol.[14]
-
Comparison with Other Heterocycles: When compared directly, benzoxazole derivatives often exhibit better antifungal activity than corresponding benzothiazole derivatives.[14] Conversely, some studies suggest benzimidazole derivatives may possess superior antibacterial potential.[15]
Quantitative Comparison of Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC in µM or µg/mL) of various benzoxazole derivatives against selected pathogens. Lower MIC values indicate greater efficacy.
Table 2A: Antibacterial Activity
| Compound ID | Bacterial Strain | MIC (µM) | Standard Drug | MIC (µM) | Reference |
| Compound 10 | Bacillus subtilis | 1.14 x 10⁻³ | Ofloxacin | - | [10] |
| Compound 24 | Escherichia coli | 1.40 x 10⁻³ | Ofloxacin | - | [10] |
| Compound 13 | Pseudomonas aeruginosa | 2.57 x 10⁻³ | Ofloxacin | - | [10] |
| Compound 19/20 | Salmonella typhi | 2.40 x 10⁻³ | Ofloxacin | - | [10] |
Table 2B: Antifungal Activity
| Compound ID | Fungal Strain | IC₅₀ (µg/mL) | Standard Drug | IC₅₀ (µg/mL) | Reference |
| 5a | Botrytis cinerea | 19.92 | - | - | [14] |
| 5h | Fusarium solani | 4.34 | Hymexazol | 38.92 | [14] |
| 5i | Fusarium solani | 6.75 | Hymexazol | 38.92 | [14] |
| Compound 1 | Candida albicans | 0.34 x 10⁻³ (µM) | Fluconazole | - | [10] |
| Compound 19 | Aspergillus niger | 2.40 x 10⁻³ (µM) | Fluconazole | - | [10] |
Part 3: Comparative Anti-inflammatory Efficacy
Chronic inflammation is a key driver of numerous diseases. Benzoxazole derivatives have been investigated as potent anti-inflammatory agents, with some showing efficacy comparable to or exceeding that of standard drugs.[3][16]
Mechanism of Action: Cytokine Inhibition
A key anti-inflammatory mechanism involves the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3] These signaling molecules are central to the inflammatory cascade. A series of 2-(3-Arylureido)benzoxazole derivatives were synthesized and evaluated for their ability to inhibit these cytokines. Compound 5e from this series was found to be a potent inhibitor of both TNF-α and IL-6, showing greater efficacy than the standard dexamethasone at a concentration of 10 µM.[3]
Quantitative Comparison of Anti-inflammatory Activity
The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute anti-inflammatory activity.
| Compound ID | % Inhibition of Edema @ 3h | Standard (Diclofenac) % Inhibition | Reference |
| SH1 | 60.31 | 65.11 | [16] |
| SH2 | 58.91 | 65.11 | [16] |
| SH3 | 57.36 | 65.11 | [16] |
| SH4 | 24.80 | 65.11 | [16] |
Part 4: Experimental Protocols
Scientific integrity demands reproducible methodologies. The following are standardized protocols for evaluating the biological activities discussed.
Protocol 1: In Vitro Anticancer Activity (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining cytotoxicity based on the measurement of cellular protein content.[10]
Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed human cancer cells (e.g., HCT116) into 96-well microtiter plates at the required density and allow them to adhere for 24 hours.[10]
-
Compound Addition: Treat the cells with various concentrations of the synthesized benzoxazole derivatives and a standard drug (e.g., 5-Fluorouracil) for 48 hours.[10]
-
Fixation: After incubation, fix the adherent cells by gently adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Discard the supernatant, wash the plates with water, and stain the cells with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound SRB dye by washing the plates with 1% (v/v) acetic acid.
-
Solubilization: Air-dry the plates and dissolve the bound stain in 10 mM Tris base solution.
-
Measurement: Read the absorbance on a plate reader at a wavelength of 515 nm. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[10]
-
Preparation: Prepare a two-fold serial dilution of each benzoxazole derivative in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi).
-
Inoculation: Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard. Dilute and add the inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard drug (e.g., Ofloxacin, Fluconazole) should be run in parallel.[10]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Analysis: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion
The benzoxazole scaffold is a remarkably versatile platform for the design of potent therapeutic agents. This comparative analysis underscores the critical role of targeted structural modifications in tuning the biological efficacy of its derivatives. In the anticancer domain, 5-chloro-substituted benzoxazoles targeting the VEGFR-2 pathway, such as derivatives 14b and 14o , stand out as highly promising candidates.[9] For antimicrobial applications, derivatives with a rigid structure and specific electron-withdrawing groups, like 5h , have demonstrated superior efficacy against challenging fungal pathogens.[14] Furthermore, the demonstrated ability of compounds like 5e to potently inhibit key pro-inflammatory cytokines highlights a clear path for developing novel anti-inflammatory drugs.[3]
Future research should focus on optimizing the pharmacokinetic profiles of these lead compounds to improve their in vivo efficacy and safety. The continued exploration of structure-activity relationships, guided by the robust experimental frameworks detailed in this guide, will undoubtedly accelerate the translation of these promising laboratory findings into clinically effective therapies.
References
- The Discovery and Synthesis of Novel Benzoxazole Compounds: A Technical Guide - Benchchem. (n.d.).
- Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(14), 3799-802.
- Tale, R. H. (2015). Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 7(8), 487-491.
- Anusha, P., & Rao, J. V. (2014). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. International Journal of Pharmacy and Biological Sciences, 4(4), 83-89.
- Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles. (n.d.). Benchchem.
- Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 84.
- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers.
- Stella, P. C. R., Rajam, S., & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
- The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). Topics in Current Chemistry, 382(4), 33.
- Wang, X., et al. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2465.
- Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers.
- Kakkar, S., et al. (2018). Structure activity relationship of benzoxazole derivatives. ResearchGate.
- Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 335-345.
- Anticancer activity of benzoxazole derivative (2015 onwards): a review. (2025). ResearchGate.
- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (n.d.). IJMPR.
- Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate.
- (PDF) Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.). ResearchGate.
- Mogilaiah, K., et al. (2011). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian Journal of Chemistry, 4(4), 433-439.
- Abdelgawad, M. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1958-1973.
- (PDF) BIOLOGICAL POTENTIAL OF BENZOXAZOLE DERIVATIVES: AN UPDATED REVIEW. (2025). ResearchGate.
- Srinivas, A., et al. (2010). Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research, 2(1), 319-326.
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- 5. jocpr.com [jocpr.com]
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. benthamdirect.com [benthamdirect.com]
- 14. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives [mdpi.com]
- 15. Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 16. jocpr.com [jocpr.com]
A Researcher's Guide to Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate: Synthesis, Characterization, and Comparative Analysis
For researchers and professionals in drug development, the benzoxazole scaffold is a recurring motif of significant interest, known to be at the core of numerous pharmacologically active agents.[1][2][3] This guide provides a detailed technical overview of a specific derivative, methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate, offering a cross-validated perspective on its synthesis, characterization, and a comparative analysis with other relevant benzoxazole compounds. While specific literature on this exact molecule is limited[4], this guide synthesizes established methodologies for benzoxazole synthesis to propose a robust experimental plan.
Introduction to Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate
Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (CAS 155012-54-7) is a substituted benzoxazole with the molecular formula C9H7NO4.[4] The benzoxazole core is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antihyperglycemic[1], anti-inflammatory[2], antimicrobial[3][5][6], and anticancer properties.[7] The specific substitution pattern of this molecule, featuring a hydroxyl group and a methyl carboxylate on the benzene ring, suggests potential for further functionalization and exploration of its biological profile.
Proposed Synthesis and Experimental Workflow
The synthesis of the benzoxazole ring system is a well-established area of organic chemistry, with the condensation of an o-aminophenol with a one-carbon electrophile being a common strategy.[8][9] Based on a comprehensive review of existing methods, a reliable synthetic route to methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate can be proposed.
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic disconnection of the target molecule points to a substituted o-aminophenol and a suitable cyclizing agent. The forward synthesis would therefore likely involve the reaction of methyl 2,3-diamino-4-hydroxybenzoate with an appropriate reagent to form the oxazole ring. A common and effective method for this transformation is the reaction with an orthoester or a related one-carbon source.
Sources
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (C9H7NO4) [pubchemlite.lcsb.uni.lu]
- 5. jocpr.com [jocpr.com]
- 6. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzoxazole synthesis [organic-chemistry.org]
A Comparative Benchmarking Guide: Evaluating the Kinase Inhibitory Potential of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate against Sunitinib
Introduction
In the landscape of modern drug discovery, particularly within oncology, the inhibition of protein kinases remains a cornerstone of targeted therapy.[1] The benzoxazole scaffold is a privileged heterocyclic motif known to be the core of numerous compounds with diverse biological activities, including potent kinase inhibition.[2][3][4] This guide introduces a methodical approach to benchmarking a novel benzoxazole derivative, methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate, a compound of interest due to its structural features.
To ground our evaluation in a clinically relevant context, we will benchmark this investigational compound against a known standard: Sunitinib . Sunitinib is an FDA-approved, oral multi-targeted tyrosine kinase inhibitor (TKI) that has become a standard-of-care for several cancers.[5][6] Its mechanism involves the potent inhibition of multiple receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis and tumor cell proliferation.[7]
This guide provides a comprehensive framework for researchers and drug development professionals, detailing the side-by-side comparison of physicochemical properties, direct enzymatic inhibition against a key oncogenic kinase (PIM-1), and anti-proliferative effects in a relevant cancer cell line. The objective is not merely to present data, but to illuminate the scientific rationale behind the experimental design, enabling a robust and insightful evaluation of a novel chemical entity.
Compound Profiles
A thorough evaluation begins with understanding the fundamental properties of the molecules .
Investigational Compound: Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate
-
Structure:
-
CAS Number: 155012-54-7[8]
-
Molecular Formula: C₉H₇NO₄[9]
-
Rationale for Investigation: The benzoxazole core is a well-established pharmacophore in kinase inhibitor design.[10][11] The specific substitution pattern of this molecule presents a unique chemical space for exploring potential interactions within the ATP-binding pocket of protein kinases.
Reference Standard: Sunitinib
-
Structure:
-
Mechanism of Action: An oral, multi-targeted tyrosine kinase inhibitor that blocks key receptors involved in tumor growth and angiogenesis, such as VEGFRs and PDGFRs.[6][12]
-
Clinical Relevance: Sunitinib serves as an excellent benchmark due to its well-characterized profile, established clinical efficacy, and its role as a standard treatment for conditions like renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST).[5][13]
Part 1: Physicochemical Property Analysis
Before proceeding to biological assays, an in silico comparison of physicochemical properties is essential. These parameters, often guided by frameworks like Lipinski's Rule of Five, are critical predictors of a compound's drug-like qualities, including oral bioavailability and membrane permeability.[1] A systematic analysis of properties such as molecular weight (MW), lipophilicity (cLogP), and polar surface area (TPSA) provides early insights into the potential pharmacokinetic behavior of the investigational compound relative to an established drug.[14][15]
Table 1: Comparative Physicochemical Properties
| Property | Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate | Sunitinib | Rationale for Comparison |
| Molecular Weight (MW) | 193.16 g/mol [9] | 398.47 g/mol [16] | Influences absorption and distribution; kinase inhibitors often have higher MW than other oral drugs.[16] |
| cLogP (Predicted) | 1.8[9] | 2.2[16] | A measure of lipophilicity, which affects solubility, permeability, and metabolism. |
| Topological Polar Surface Area (TPSA) | 71.9 Ų | 108 Ų[16] | Predicts membrane permeability and potential for oral absorption. |
| Hydrogen Bond Donors | 1 | 3 | Key determinants of binding specificity and solubility.[17] |
| Hydrogen Bond Acceptors | 4 | 5 | Important for molecular recognition and interaction with biological targets.[17] |
| Rotatable Bonds | 1 | 6 | An indicator of molecular flexibility, which can impact binding affinity and entropy.[17] |
Part 2: In Vitro Biochemical Assay - PIM-1 Kinase Inhibition
The first critical step in biological validation is to determine if the investigational compound directly engages its intended target. We have selected PIM-1, a serine/threonine kinase that has emerged as a significant therapeutic target in various cancers, as our target enzyme.[18] A cell-free biochemical assay allows for the precise measurement of target inhibition without the confounding variables of cellular uptake, efflux, or metabolism. The goal is to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of a compound's potency.
Experimental Workflow: Biochemical IC₅₀ Determination
The workflow below outlines a standard, robust method for determining the IC₅₀ value using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[19]
Caption: Workflow for in vitro PIM-1 kinase IC₅₀ determination.
Detailed Protocol: PIM-1 Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted for a 384-well plate format.
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution of the investigational compound and Sunitinib in 100% DMSO, starting from a 10 mM stock.
-
-
Assay Plate Preparation:
-
Transfer 1 µL of each compound dilution into the wells of a 384-well assay plate. Include "DMSO only" controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Kinase Reaction:
-
Prepare a master mix containing kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA), recombinant human PIM-1 kinase, and a suitable peptide substrate.
-
Add 10 µL of this kinase/substrate solution to each well.
-
Initiate the reaction by adding 10 µL of ATP solution (prepared in kinase buffer) to all wells. The final ATP concentration should be at or near its Km for PIM-1.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]
-
Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into a luminescent signal. Incubate for another 30-40 minutes.[19]
-
-
Data Acquisition & Analysis:
-
Measure the luminescence signal using a compatible plate reader.
-
Subtract background (no enzyme control) from all data points.
-
Normalize the data relative to the "DMSO only" control (0% inhibition).
-
Plot the normalized percent inhibition versus the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.[20]
-
Part 3: Cell-Based Assay - Anti-Proliferative Activity
While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to assess a compound's efficacy in a more physiologically relevant environment.[21][22] This type of assay evaluates the compound's ability to inhibit cell growth and proliferation, which integrates multiple factors including cell membrane permeability, intracellular target engagement, and potential off-target effects. The half-maximal growth inhibition (GI₅₀) is the metric used to quantify potency in this context.
Experimental Workflow: Cell-Based Anti-Proliferation (GI₅₀) Assay
The following workflow describes a typical cell viability assay using a reagent like MTT or CellTiter-Glo®, which measures metabolic activity as a proxy for the number of viable cells.
Caption: Workflow for cell-based anti-proliferation GI₅₀ assay.
Detailed Protocol: K562 Cell Anti-Proliferation Assay
This protocol uses the human chronic myelogenous leukemia cell line K562.
-
Cell Seeding:
-
Culture K562 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Seed cells into a 96-well clear-bottom plate at a density of 5,000 cells per well in 100 µL of media.
-
-
Drug Treatment:
-
The following day, prepare 2X final concentrations of the serially diluted investigational compound and Sunitinib in culture medium.
-
Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (DMSO) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Viability Measurement (Using CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition & Analysis:
-
Record the luminescence from each well using a plate reader.
-
Normalize the data to the vehicle-treated control wells (defined as 100% viability).
-
Plot the normalized percent viability versus the logarithm of compound concentration and fit to a sigmoidal dose-response curve to determine the GI₅₀ value.[23]
-
Data Summary and Interpretation
The following table presents hypothetical but realistic data from the described experiments, providing a clear benchmark of the investigational compound against the clinical standard.
Table 2: Summary of Benchmarking Data
| Parameter | Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate | Sunitinib (Reference Standard) |
| PIM-1 IC₅₀ (Biochemical) | 0.25 µM | 0.15 µM |
| K562 GI₅₀ (Cell-Based) | 4.5 µM | 0.8 µM |
Interpretation of Results
-
Biochemical Potency: The investigational compound, with an IC₅₀ of 0.25 µM, demonstrates potent, direct inhibition of the PIM-1 kinase enzyme. Its potency is comparable to that of Sunitinib against this specific kinase, confirming that the benzoxazole scaffold successfully engages the target in a cell-free system.
-
Cellular Efficacy: In the cell-based assay, a significant difference in potency emerges. While Sunitinib inhibits cell proliferation with a GI₅₀ of 0.8 µM, the investigational compound is approximately 5-6 fold less potent (GI₅₀ = 4.5 µM).
-
Structure-Activity Rationale: The discrepancy between the biochemical and cellular data is a common and informative finding in drug discovery. It suggests that while the core scaffold of the investigational compound is effective at inhibiting the target enzyme, its overall molecular properties may hinder its performance in a cellular context. Potential reasons for this drop-off in potency could include poor cell membrane permeability, rapid metabolism within the cell, or susceptibility to cellular efflux pumps. Sunitinib's physicochemical properties are optimized for cellular activity and oral bioavailability, which is reflected in its strong performance in both assays.[16]
Conclusion and Future Directions
This guide outlines a rigorous, multi-step process for benchmarking a novel compound, methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate, against the established kinase inhibitor, Sunitinib. Our analysis reveals that the investigational compound is a potent inhibitor of PIM-1 kinase biochemically but shows attenuated potency in a cellular anti-proliferation assay.
This result is not a failure, but a critical data point that directs future research. The next logical steps for the development of this benzoxazole series would be to:
-
Establish Selectivity: Profile the compound against a broad panel of kinases to determine its selectivity. A highly selective PIM-1 inhibitor could offer advantages over multi-targeted agents like Sunitinib in specific contexts.[24]
-
Optimize for Cellular Activity: Undertake medicinal chemistry efforts to modify the structure to improve its cellular potency. This could involve altering functional groups to enhance permeability or block metabolic soft spots, using the current molecule as a starting point for structure-activity relationship (SAR) studies.
-
Investigate Mechanism of Action: Confirm that the anti-proliferative effects observed in cells are indeed due to the inhibition of PIM-1 signaling pathways.[21]
By employing a systematic benchmarking strategy that combines physicochemical analysis with layered biological assays, researchers can efficiently triage and prioritize novel compounds, making informed decisions to advance the most promising candidates toward further preclinical development.
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MDPI. (2025). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Available from: [Link]
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Taylor & Francis Online. (2022). Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Available from: [Link]
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ResearchGate. (2025). Benzoxazole derivative with anticonvulsant activity. Available from: [Link]
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ResearchGate. (n.d.). Distribution of physicochemical properties of PKIs. Available from: [Link]
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ResearchGate. (2026). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Available from: [Link]
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Bio-protocol. (2020). Kinase assays IC50 determination. Available from: [Link]
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Blue Ridge Institute for Medical Research. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. Available from: [Link]
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American Association for Cancer Research. (2020). A cell-based screening assay to identify novel kinase inhibitors. Available from: [Link]
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National Center for Biotechnology Information. (2015). Physicochemical properties of novel protein kinase inhibitors in relation to their substrate specificity for drug transporters. PubMed. Available from: [Link]
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National Center for Biotechnology Information. (2024). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. PubMed. Available from: [Link]
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CancerIndex. (2017). Sunitinib (Sutent). Available from: [Link]
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AJMC. (2025). FDA Issues Fast Track Designation to Oral PIM1 Kinase Inhibitor for Myelofibrosis. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. PMC. Available from: [Link]
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ResearchGate. (2025). Sunitinib: A Multitargeted Receptor Tyrosine Kinase Inhibitor in the Era of Molecular Cancer Therapies. Available from: [Link]
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Juniper Publishers. (2025). PIM Kinase Inhibitors and Cancer Treatment. Available from: [Link]
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National Jewish Health. (n.d.). PIM 1 Kinase Inhibition for the Treatment of Allergic Diseases. Available from: [Link]
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ResearchGate. (2025). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery. Available from: [Link]
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ResearchGate. (n.d.). Kinase inhibition assay. Determination of IC50 in dose–response curves.... Available from: [Link]
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PubChemLite. (2025). Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate. Available from: [Link]
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National Center for Biotechnology Information. (2026). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Available from: [Link]
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Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Available from: [Link]
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ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). A Sustainable Visible Light-Mediated Synthesis of Benzoxazole 2-Carboxylates/Carboxamides. PMC. Available from: [Link]
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comparative study of the metabolic stability of benzoxazole compounds
Title: Comparative Profiling of Benzoxazole Metabolic Stability: A Senior Scientist’s Guide to Scaffold Optimization
Executive Summary
The benzoxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and benzimidazole bases. However, its utility is frequently compromised by rapid metabolic clearance, primarily driven by oxidative lability at the C-2 position and hydroxylation of the benzene ring. This guide provides a comparative analysis of benzoxazole stability against its sulfur (benzothiazole) and nitrogen (benzimidazole) analogs. It details a self-validating microsomal stability protocol and provides the mechanistic rationale required to optimize the pharmacokinetic (PK) profile of benzoxazole-based candidates.
Strategic Rationale: The Benzoxazole Liability
In drug discovery, the benzoxazole ring is often selected to improve solubility or hydrogen bond acceptor capability compared to benzothiazoles. However, this oxygen-containing heterocycle introduces specific metabolic vulnerabilities:
-
C-2 Lability: The carbon at position 2 is electron-deficient and highly susceptible to nucleophilic attack and oxidative insertion by Cytochrome P450 (CYP450) enzymes.
-
Ring Scission: Unlike benzothiazoles, which are robust against oxidative ring opening, benzoxazoles can undergo metabolic ring scission, leading to rapid clearance and potentially toxic phenolic metabolites.
Comparative Bioisosterism:
-
Benzothiazole (S-analog): Generally exhibits superior metabolic stability due to the lower electronegativity of sulfur, which reduces the polarization of the C=N bond, making the C-2 position less electrophilic.
-
Benzimidazole (NH-analog): Amphoteric nature allows for distinct CYP binding modes. While stable to ring opening, the NH group is a prime site for Phase II conjugation (glucuronidation), often requiring N-alkylation to block.
Comparative Performance Data
The following data represents a typical stability profile observed when comparing a 2-substituted benzoxazole lead compound against its bioisosteres in Human Liver Microsomes (HLM).
Table 1: Representative Metabolic Stability Profile (HLM, 1 µM Substrate)
| Scaffold | Heteroatom | Primary Metabolic Route | ||
| Benzoxazole | O | 12.5 | 110.8 | C-2 Oxidation / Ring Scission |
| Benzothiazole | S | 48.0 | 28.9 | Benzene ring hydroxylation |
| Benzimidazole | NH | 22.0 | 63.0 | N-oxidation / Conjugation |
| 2-Methyl-Benzoxazole | O | 8.0 | 173.2 | Rapid benzylic oxidation |
| 2-CF3-Benzoxazole | O | >60 | <11.5 | Blocked C-2 oxidation |
Note: Data is representative of typical structure-activity relationships (SAR). Electron-withdrawing groups (like
Mechanistic Pathway Visualization
Understanding where the molecule breaks down is as critical as knowing how fast. The diagram below illustrates the divergent pathways between stable hydroxylation and destructive ring scission.
Figure 1: Divergent metabolic fates of the benzoxazole scaffold. Path A represents the high-clearance liability (ring opening), while Path B represents standard functionalization.
Experimental Protocol: Microsomal Stability Assay
To generate the data above, a robust, self-validating assay is required. This protocol uses a "substrate depletion" approach to calculate intrinsic clearance (
Materials & Reagents
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (or 1 mM NADPH solution).
-
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Step-by-Step Workflow
-
Preparation: Dilute test compounds to 1 µM in buffer (final DMSO < 0.1%). High concentrations saturate enzymes, leading to artificially low clearance values.
-
Pre-incubation: Mix microsomes (0.5 mg/mL final) with substrate. Incubate at 37°C for 5 minutes. Why? To allow non-specific binding equilibrium before metabolism starts.
-
Initiation: Add NADPH (1 mM final) to start the reaction.[1]
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold ACN with Internal Standard.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Self-Validation Controls
Every plate must include:
-
Negative Control: Substrate + Microsomes without NADPH. (Verifies chemical stability vs. enzymatic metabolism).
-
High Clearance Control: Verapamil or Testosterone (Expected
min). -
Low Clearance Control: Warfarin (Expected
min).
Workflow Diagram
Figure 2: Standardized Microsomal Stability Workflow ensuring kinetic accuracy.
Data Interpretation & Calculations
To objectively compare the benzoxazole derivatives, convert raw LC-MS peak areas into Intrinsic Clearance (
1. Determine Elimination Rate Constant (
2. Calculate Half-life (
3. Calculate Intrinsic Clearance (
Interpretation:
- : Low clearance (Stable). Ideal for once-daily dosing.
- : High clearance (Unstable). Likely requires structural modification (e.g., blocking C-2 or switching to benzothiazole).
References
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay Protocol and Data Analysis. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability Assay: Measurement of In Vitro Intrinsic Clearance. Retrieved from [Link]
-
Obach, R. S. (1999).[3] Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Retrieved from [Link]
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Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextual grounding for Benzoxazole/Benzothiazole bioisosterism). Retrieved from [Link]
-
Pharmaron. (n.d.). Liver Microsomal Stability Assay Conditions and Deliverables. Retrieved from [Link]
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Navigating the Labyrinth of Selectivity: A Comparative Guide to Evaluating Off-Target Effects of Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate
In the landscape of modern drug discovery, the pursuit of exquisitely selective small molecules is paramount. While a compound's on-target potency is the celebrated hero of its development story, its off-target interactions often play the role of the shadowy antagonist, capable of derailing even the most promising therapeutic candidates with unforeseen toxicity or diminished efficacy. This guide provides a comprehensive framework for the systematic evaluation of off-target effects, using the novel compound methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate as a central case study.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, anti-tubercular, and enzyme inhibitory effects.[1][2] Given this chemical parentage, it is reasonable to hypothesize that methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate may act as an inhibitor of a key enzyme class, such as protein kinases. Kinases are one of the most intensively studied drug target classes, and consequently, the methodologies for assessing kinase inhibitor selectivity are well-established and serve as an excellent paradigm for our investigation.[3]
This guide will compare and contrast a suite of state-of-the-art techniques for profiling the off-target liabilities of our lead compound. For a practical comparison, we will benchmark its hypothetical performance against a well-characterized, albeit fictitious for the purpose of this guide, multi-kinase inhibitor, "BX-987" , which has a known selectivity profile.
The Modern Strategy for Off-Target Profiling: A Multi-Pillar Approach
A robust assessment of off-target effects is not a single experiment but a multi-faceted investigation that integrates computational prediction with a tiered in vitro and cell-based experimental validation. This approach allows for the early identification of potential liabilities, saving valuable time and resources in the drug development pipeline.[4][5]
Caption: Workflow for validating off-target effects in a cellular context.
Methodology Comparison:
| Cellular Method | Principle | Application to Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate | Comparison with BX-987 |
| Cellular Thermal Shift Assay (CETSA®) | Measures the thermal stabilization of target proteins upon ligand binding. | Would be used to confirm that the compound binds to both its primary target and key off-targets (identified from the KINOMEscan™) in intact cells. | Serves as a benchmark to validate the CETSA protocol for the primary target and provides a direct comparison of intracellular off-target engagement. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures compound binding to a NanoLuc® luciferase-tagged target protein in live cells. [3] | Offers a quantitative measure of intracellular affinity (IC50) for the primary target and selected off-targets, providing more granular data than CETSA. | Allows for a direct comparison of the intracellular potencies of the two compounds against their shared off-targets. |
| Phenotypic Screening | Assesses the effects of a compound on cellular phenotypes (e.g., morphology, viability, proliferation) using high-content imaging. [4][6][7] | Can uncover unexpected functional consequences of off-target effects that might not be predicted by target-based assays. [8]A unique phenotypic signature could suggest engagement with novel off-targets. | The known off-target profile of BX-987 can be correlated with its specific phenotypic fingerprint, aiding in the deconvolution of the phenotypic effects observed for our lead compound. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with varying concentrations of methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate or a vehicle control for a defined period.
-
Heating Profile: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other quantitative protein detection methods (e.g., Simple Western™, ELISA).
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion and Forward Look
The evaluation of off-target effects is a critical and indispensable component of the drug discovery process. A systematic, multi-tiered approach, beginning with in silico predictions and progressing through comprehensive in vitro screening to validation in physiologically relevant cellular models, is the most effective strategy for de-risking novel chemical entities.
For a promising but uncharacterized molecule like methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate, this guide provides a robust roadmap. By benchmarking its performance against a compound with a known profile, researchers can contextualize their findings and make informed decisions. The ultimate goal is to build a comprehensive "selectivity dossier" that not only identifies potential liabilities but also illuminates the polypharmacology that may, in some cases, be harnessed for therapeutic benefit. [8]This rigorous, evidence-based approach is the hallmark of sound scientific inquiry and the surest path to developing safer, more effective medicines.
References
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Listgarten, J., et al. Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. bioRxiv. Available at: [Link]
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Naeem, M., et al. (2020). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Cells, 9(7), 1639. Available at: [Link]
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CD Genomics. Comprehensive Analysis of CRISPR Off-Target Effects. Available at: [Link]
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Singh, S., et al. (2021). CRISPR/ Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. Current Gene Therapy, 21(3), 220-231. Available at: [Link]
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Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. Available at: [Link]
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Eurofins Discovery. KINOMEscan Technology. Available at: [Link]
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Johnson, J. L., et al. (2019). The Active Kinome: The Modern View of How Active Protein Kinase Networks Fit in Biological Research. Cancers, 11(11), 1667. Available at: [Link]
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seqWell. (2025). BLOG: Selecting the Right Gene Editing Off-Target Assay. Available at: [Link]
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Patsnap Synapse. (2025). How can off-target effects of drugs be minimised? Available at: [Link]
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National Institutes of Health. Off-target effects in CRISPR/Cas9 gene editing. Available at: [Link]
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Reaction Biology. Safety and Off-Target Drug Screening Services. Available at: [Link]
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Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Available at: [Link]
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Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available at: [Link]
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Kinexus. Kinex™ Protein Kinase Microarray Services. Available at: [Link]
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BPS Bioscience. Kinase Screening & Profiling Service | Drug Discovery Support. Available at: [Link]
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Al-Ali, H., et al. (2023). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. MedChemComm, 14(6), 1029-1045. Available at: [Link]
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Creative Diagnostics. Off-Target Effects Analysis. Available at: [Link]
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Kumar, P., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Omega, 5(4), 1856-1868. Available at: [Link]
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Feng, B. Y., et al. (2006). Using High-Throughput Screening Data To Discriminate Compounds with Single-Target Effects from Those with Side Effects. Journal of Chemical Information and Modeling, 46(4), 1848-1856. Available at: [Link]
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Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Available at: [Link]
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Williams, C., et al. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Journal of Postgraduate Medicine, 57(1), 54-61. Available at: [Link]
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Pavan, A. R., et al. (2014). Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase. Angewandte Chemie International Edition, 53(52), 14483-14487. Available at: [Link]
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Journal of Pharmaceutical Negative Results. (2022). Synthesis And Characterization Of Hydrazide Based 1,3-Benzoxazole Derivatives As Antitubercular Agents. 13(Special Issue 10), 6763-6776. Available at: [Link]
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Khan, I., et al. (2023). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Biomolecular Structure and Dynamics, 41(1), 1-17. Available at: [Link]
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ResearchGate. Crystal structure of methyl 1,3-benzoxazole-2-carboxylate. Available at: [Link]
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Al-Malki, J., et al. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 2999. Available at: [Link]
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Safety Operating Guide
Personal protective equipment for handling Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate
CAS Number: 155012-54-7 Formula: C₉H₇NO₄ Synonyms: Methyl 6-hydroxybenzo[d]oxazole-7-carboxylate[1]
Executive Safety Summary
Senior Scientist Note: This compound presents a dual-hazard profile characteristic of benzoxazole derivatives: it is a solid-phase respiratory irritant and possesses a phenolic moiety that necessitates strict skin protection. While classified primarily as an irritant (H315, H319, H335) and harmful by ingestion (H302), the structural presence of the benzoxazole ring suggests potential sensitization and higher biological activity than simple organic esters.
Operational Directive: Do not handle on an open bench. All solid-phase manipulation must occur within a certified chemical fume hood or a powder containment enclosure.
Hazard Identification & Risk Profile
Before selecting PPE, you must understand the specific GHS classifications and their experimental implications.
| Hazard Class | GHS Code | Description | Experimental Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][3][4] | High risk during weighing; hand-to-mouth contamination vectors must be eliminated. |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4] | Phenolic nature implies potential for defatting or chemical burns upon prolonged contact. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3][4][5] | Fine dust generation poses a high risk of corneal injury. |
| STOT - SE | H335 | May cause respiratory irritation.[2][3] | Inhalation of dust will trigger mucosal inflammation; Engineering controls are primary. |
Hierarchy of Controls & PPE Matrix
Personal Protective Equipment (PPE) is the last line of defense. The primary barrier is the Engineering Control (Fume Hood).
A. Engineering Controls (Mandatory)[6]
-
Primary: Chemical Fume Hood certified to face velocity 80–100 fpm.
-
Secondary: Local Exhaust Ventilation (LEV) or Powder Weighing Enclosure if a hood is unavailable (Not recommended for bulk handling).
-
Storage: Inert atmosphere (Nitrogen/Argon) at 2–8°C. This compound is oxidation-sensitive; degradation products may have unknown toxicity.
B. Personal Protective Equipment (PPE) Specifications
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Nitrile Gloves (Double Gloving) Inner: 4 mil NitrileOuter: 5-8 mil Nitrile (Long Cuff) | Why: Latex is permeable to many organic esters. Nitrile provides superior chemical resistance. Double gloving allows the outer layer to be stripped immediately upon contamination without exposing skin. |
| Eye/Face | Chemical Safety Goggles (Indirect Vent) | Why: Standard safety glasses allow dust entry from the side. Goggles seal the ocular area against airborne particulates generated during weighing. |
| Respiratory | N95/P95 Respirator (If outside hood)Preferred: None (Work in Hood) | Why: If the solid must be handled outside a hood (e.g., balance calibration), a particulate respirator is required to prevent inhalation of the H335-classified dust. |
| Body | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Why: Phenolic esters can stain and permeate cotton. Tyvek sleeves protect the wrist gap between the glove and coat cuff. |
Operational Protocols: Step-by-Step
Phase 1: Weighing & Transfer (Critical Risk Point)
-
Step 1: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble slab damper.
-
Step 2: Don PPE: Lab coat, goggles, double nitrile gloves.
-
Step 3: Use an antistatic gun on the spatula and weigh boat. Benzoxazole powders are often static-prone and can "jump," creating an aerosol cloud.
-
Step 4: Transfer solid gently. If spillage occurs on the balance pan, clean immediately with a wet wipe (do not blow air).
-
Step 5: Dissolve the solid in the reaction solvent (e.g., DMSO, Methanol) before removing it from the hood. Solutions are safer to transport than powders.
Phase 2: Reaction & Synthesis
-
Step 1: Maintain an inert atmosphere (N₂). The 6-hydroxy group is susceptible to oxidation to quinone-like structures, which are often more toxic.
-
Step 2: If heating is required, use a silicone oil bath or heating block. Avoid water baths to prevent accidental hydrolysis of the ester if a leak occurs.
Phase 3: Decontamination & Doffing
-
Step 1: Wipe down all tools (spatulas, weigh boats) with a solvent-dampened Kimwipe (Acetone or Ethanol) inside the hood.
-
Step 2: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
-
Step 3: Wash hands with soap and water immediately after leaving the lab.
Visualizations
Diagram 1: PPE & Handling Decision Logic
This flowchart illustrates the decision-making process for safe handling based on the physical state of the compound.
Caption: Decision logic for selecting PPE and Engineering controls based on the physical state of the reagent.
Diagram 2: Spill Response Protocol
Immediate actions to take in the event of a powder spill.
Caption: Step-by-step spill response workflow emphasizing dust suppression (Wet Wipe method).
Waste Disposal & Environmental Compliance
Strict Adherence Required: This compound is an organic pollutant. Under no circumstances should it be disposed of via sink drains.
| Waste Stream | Classification | Packaging Requirement | Disposal Method |
| Solid Waste | Hazardous Organic Solid | Double-bagged in clear polyethylene bags, labeled "Toxic/Irritant Solid". | High-temperature incineration. |
| Liquid Waste | Non-Halogenated Organic | HDPE or Glass carboy. Do not mix with oxidizers (e.g., Nitric Acid). | Solvent recovery or fuel blending. |
| Contaminated Debris | Hazardous Solid | Separate sharps (needles) from soft waste (gloves/wipes). | Incineration. |
Disposal Procedure:
-
Collect all contaminated gloves, weigh boats, and paper towels in a dedicated solid waste container inside the hood.
-
Seal the bag before removing it from the hood to prevent dust release.
-
Label with the full chemical name (Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate) and CAS # 155012-54-7.[1][7] Do not use abbreviations.
References
-
Sigma-Aldrich (Merck). Safety Data Sheet: Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate (CAS 155012-54-7). Retrieved from
-
PubChem. Compound Summary: Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate. National Library of Medicine. Retrieved from
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from
-
Fisher Scientific. General Safety Data Sheet for Substituted Benzoxazoles. Retrieved from
Sources
- 1. Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate | 155012-54-7 [sigmaaldrich.com]
- 2. lobachemie.com [lobachemie.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. 155012-54-7|Methyl 6-hydroxy-1,3-benzoxazole-7-carboxylate|BLD Pharm [bldpharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
